Brexpiprazole
説明
This compound is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist called serotonin-dopamine activity modulator (SDAM). It has a high affinity for serotonin, dopamine and alpha (α)-adrenergic receptors. Although it is structurally similar to [aripiprazole], this compound has different binding affinities for dopamine and serotonin receptors. Compared to aripiprazole, this compound has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor. It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors. this compound was first approved by the FDA on July 10, 2015. Currently approved for the treatment of depression, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease, this compound has also been investigated in other psychiatric disorders, such as post-traumatic stress disorder.
This compound is an Atypical Antipsychotic.
This compound is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. This compound has been associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 4 approved and 9 investigational indications. This drug has a black box warning from the FDA.
a serotonin agent; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238527 | |
| Record name | Brexpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913611-97-9 | |
| Record name | Brexpiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brexpiprazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brexpiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brexpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BREXPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Brexpiprazole in Neuronal Circuits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brexpiprazole is a second-generation (atypical) antipsychotic, classified as a serotonin-dopamine activity modulator (SDAM), approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][2][3] Structurally similar to aripiprazole, this compound possesses a distinct and nuanced pharmacodynamic profile that differentiates its clinical effects.[4][5] Its mechanism of action is not fully elucidated but is attributed to a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonist activity at serotonin 5-HT2A receptors. This guide provides a comprehensive technical overview of this compound's interaction with key neuronal circuits, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular and systemic effects.
Pharmacodynamics: Receptor Profile and Functional Activity
This compound's therapeutic efficacy and tolerability profile are rooted in its multi-receptor binding affinities and functional activities. It interacts with a wide range of monoaminergic receptors with high affinity.
Receptor Binding Affinity
This compound binds with high affinity (Ki < 1 nM) to several key receptors implicated in the pathophysiology of schizophrenia and depression, including serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors, as well as noradrenergic α1B and α2C receptors. Its affinity extends to other dopamine, serotonin, and adrenergic receptor subtypes, with moderate affinity for the histamine H1 receptor and notably low affinity for muscarinic acetylcholine M1 receptors, suggesting a low potential for anticholinergic side effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound for various human (h) monoaminergic receptors.
| Receptor Target | This compound Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| Dopamine D2 (hD2L) | 0.30 | |
| Dopamine D3 (hD3) | 1.1 | |
| Serotonin Receptors | ||
| Serotonin 5-HT1A | 0.12 | |
| Serotonin 5-HT2A | 0.47 | |
| Serotonin 5-HT2B | 1.9 | |
| Serotonin 5-HT7 | 3.7 | |
| Adrenergic Receptors | ||
| α1A-Adrenergic | 3.8 | |
| α1B-Adrenergic | 0.17 | |
| α1D-Adrenergic | 2.6 | |
| α2C-Adrenergic | 0.59 | |
| Histamine Receptors | ||
| Histamine H1 | 19.0 | |
| Muscarinic Receptors | ||
| Muscarinic M1 | >1000 (67% inhibition at 10 µM) |
Functional Activity at Key Receptors
This compound's designation as an SDAM stems from its distinct functional activities at dopamine and serotonin receptors.
-
Dopamine D2 Receptors: this compound is a partial agonist at D2 receptors. This allows it to act as a functional antagonist in a hyperdopaminergic state (e.g., the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic state (e.g., the mesocortical pathway). Compared to aripiprazole, this compound exhibits lower intrinsic activity at the D2 receptor, which may contribute to a lower risk of activating side effects like akathisia and restlessness.
-
Serotonin 5-HT1A Receptors: It acts as a partial agonist at 5-HT1A receptors, with some in vivo studies suggesting near-full agonism. This action is thought to contribute to its anxiolytic and antidepressant effects and may also mitigate extrapyramidal symptoms (EPS) by modulating dopamine release. This compound demonstrates stronger activity at 5-HT1A receptors compared to aripiprazole.
-
Serotonin 5-HT2A Receptors: this compound is a potent antagonist at 5-HT2A receptors. This is a hallmark of atypical antipsychotics and is believed to reduce the risk of EPS and potentially improve negative and cognitive symptoms by increasing dopamine release in cortical and striatal regions.
-
Adrenergic Receptors: It is a potent antagonist at α1B and α2C adrenergic receptors. This antagonism may contribute to its therapeutic effects in mood and anxiety, and α1B antagonism, similar to prazosin, has been implicated in its effects on fear memory in animal models.
Impact on Neuronal Circuits and Neurotransmission
This compound's multi-receptor profile translates into complex modulatory effects on key neuronal circuits, primarily the dopaminergic and serotonergic systems.
Dopaminergic Pathways
In the mesolimbic pathway, where excess dopamine activity is linked to the positive symptoms of schizophrenia, this compound's D2 partial agonism allows it to reduce dopaminergic neurotransmission, thereby alleviating these symptoms. In the mesocortical pathway, where a deficit of dopamine is associated with negative and cognitive symptoms, its partial agonist activity can enhance dopamine signaling. This stabilizing effect on the dopamine system is a central tenet of its mechanism. In vivo microdialysis studies in rats showed that this compound moderately increased the dopamine metabolites homovanillic acid (HVA) and DOPAC, consistent with D2 partial agonist activity, while having minimal effect on extracellular dopamine levels in the prefrontal cortex and nucleus accumbens.
Serotonergic Pathways
This compound's potent 5-HT1A agonism and 5-HT2A antagonism significantly impact serotonergic circuits. In vivo electrophysiology studies show that this compound completely inhibits the firing of serotonin neurons in the dorsal raphe nucleus (DRN) via 5-HT1A agonism, and with greater potency than aripiprazole. Its 5-HT2A antagonism reverses the inhibitory effects of 5-HT2A agonists on norepinephrine neuronal firing in the locus coeruleus. This combined action on 5-HT1A and 5-HT2A receptors is hypothesized to enhance downstream dopamine release in the striatum and prefrontal cortex, contributing to both antipsychotic efficacy and a favorable side-effect profile. Furthermore, studies in PC12 cells show that this compound potentiates nerve growth factor (NGF)-induced neurite outgrowth, an effect mediated by both 5-HT1A and 5-HT2A receptors, suggesting a role in neuroplasticity.
Noradrenergic Pathways
This compound acts as a potent antagonist of noradrenaline alpha1B/2C receptors. Repeated administration in rats was found to increase the firing rate of noradrenaline neurons in the locus coeruleus and enhance noradrenergic tone in the hippocampus, effects that are common to antidepressant agents.
Mandatory Visualization: Signaling Pathways
Caption: Core mechanism of this compound at key receptor targets.
In Vivo Target Engagement
Positron Emission Tomography (PET) studies have been crucial in quantifying the in vivo receptor occupancy of this compound in the human brain, linking plasma concentrations to target engagement.
PET Study Findings
PET studies in healthy subjects and patients with schizophrenia have confirmed that this compound achieves significant, dose-dependent occupancy at D2 and 5-HT2A receptors.
-
D2/D3 Receptor Occupancy: In healthy subjects, single doses of 5 mg and 6 mg resulted in 77–88% occupancy in the putamen and caudate nucleus at 4 hours post-dose, which remained high (74-83%) at 23.5 hours. In patients with schizophrenia, after 10 days of daily dosing, D2 receptor occupancy reached approximately 64% with 1 mg/day and 80% with 4 mg/day. The estimated plasma concentration to achieve 50% of maximum occupancy (EC50) was found to be approximately 7.75-8.13 ng/mL.
-
5-HT2A Receptor Occupancy: Robust and dose-related occupancy was also observed at 5-HT2A receptors.
-
5-HT1A Receptor and SERT Occupancy: In contrast, PET studies using the radiotracer [11C]CUMI101 observed negligible occupancy (<5%) at 5-HT1A receptors, even at a 4 mg/day dose. This finding contrasts with the high in vitro affinity and potent in vivo functional effects, suggesting potential complexities in radiotracer binding or receptor accessibility that require further investigation. Negligible occupancy was also seen at the serotonin transporter (SERT).
Data Presentation: In Vivo Receptor Occupancy (PET)
| Target | Study Population | Dose | Occupancy (%) (Mean ± SD) | EC50 (ng/mL) | Tracer | Reference(s) |
| D2/D3 | Healthy | Single 6 mg | 80-88% (at 4h) | 7.75-8.13 | [11C]raclopride | |
| D2 | Schizophrenia | 1 mg/day (10 days) | 64 ± 8% | ~22-52 | [11C]-(+)-PHNO | |
| D2 | Schizophrenia | 4 mg/day (10 days) | 80 ± 12% | ~22-52 | [11C]-(+)-PHNO | |
| 5-HT2A | Schizophrenia | 1 mg/day & 4 mg/day | Robust, Dose-Related | - | [11C]MDL100907 | |
| 5-HT1A | Schizophrenia | 4 mg/day (10 days) | <5% | - | [11C]CUMI101 | |
| SERT | Schizophrenia | 4 mg/day (10 days) | Negligible | - | [11C]DASB |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo experimental methodologies.
In Vitro Radioligand Binding Assays
-
Objective: To determine the affinity (Ki) of this compound for various receptor targets.
-
General Protocol:
-
Preparation: Cell membranes are prepared from cell lines stably expressing the specific human cloned receptor of interest (e.g., CHO or HeLa cells).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation. A summary of specific assay conditions can be found in the literature.
-
In Vitro Functional Assays ([35S]GTPγS Binding)
-
Objective: To determine the functional activity (e.g., antagonism, partial agonism) and potency (EC50) of this compound at G-protein coupled receptors (GPCRs).
-
General Protocol:
-
Preparation: Cell membranes expressing the receptor of interest (e.g., HeLa cells expressing h5-HT1A) are prepared.
-
Incubation: Membranes are incubated with GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog [35S]GTPγS. For antagonist assays, a known agonist is also included.
-
Mechanism: Agonist or partial agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The binding of [35S]GTPγS provides a direct measure of G-protein activation.
-
Analysis: The amount of bound [35S]GTPγS is quantified. Data are normalized to the effect of a full agonist (set at 100%) to determine the intrinsic activity and EC50 of this compound.
-
In Vivo Electrophysiology
-
Objective: To assess the acute and chronic effects of this compound on the firing activity of specific neuronal populations (e.g., dopamine, serotonin, norepinephrine neurons) in anesthetized rats.
-
General Protocol:
-
Animal Preparation: Anesthetized (e.g., with chloral hydrate) adult male Sprague-Dawley rats are placed in a stereotaxic frame.
-
Recording: A recording microelectrode is lowered into a specific brain region (e.g., Ventral Tegmental Area for DA neurons, Dorsal Raphe Nucleus for 5-HT neurons).
-
Cell Identification: Neurons are identified based on their characteristic firing patterns and response to pharmacological challenges.
-
Drug Administration: this compound is administered intravenously (for acute studies) or subcutaneously (for repeated administration studies) at various doses.
-
Analysis: Changes in the firing rate and pattern of the neurons are recorded and analyzed to determine the drug's effect (e.g., agonism, antagonism) and potency (ED50).
-
Mandatory Visualization: Experimental Workflow
Caption: Generalized workflow for a clinical PET occupancy study.
Synthesis: Linking Mechanism to Clinical Profile
This compound's unique "serotonin-dopamine activity modulator" profile is hypothesized to provide a balanced therapeutic effect.
-
Antipsychotic Efficacy: The combination of D2 partial agonism and 5-HT2A antagonism is the primary driver of its efficacy against positive symptoms of schizophrenia. The D2 partial agonism provides a "ceiling" effect, preventing the over-inhibition of dopamine pathways that can lead to EPS and hyperprolactinemia.
-
Antidepressant and Anxiolytic Effects: Potent 5-HT1A partial agonism is strongly implicated in its efficacy as an adjunctive treatment for MDD and may also confer anxiolytic properties.
-
Tolerability Profile: Compared to aripiprazole, the lower intrinsic activity at D2 receptors is thought to reduce the incidence of akathisia. The potent 5-HT2A antagonism further mitigates the risk of EPS. Its moderate affinity for H1 receptors may be associated with mild weight gain, while its low affinity for muscarinic receptors avoids anticholinergic side effects.
Mandatory Visualization: Logical Relationships
Caption: Hypothesized link between receptor actions and clinical outcomes.
Conclusion
This compound's mechanism of action in neuronal circuits is characterized by a complex and balanced profile of high-affinity binding and nuanced functional activity at multiple monoaminergic receptors. Its identity as a serotonin-dopamine activity modulator—defined by D2 partial agonism with low intrinsic activity, potent 5-HT1A partial agonism, and potent 5-HT2A antagonism—provides a rational basis for its efficacy in treating both psychosis and depression. The quantitative data from in vitro, in vivo, and human PET imaging studies collectively support a mechanism that stabilizes dopaminergic and serotonergic neurotransmission, leading to a therapeutic profile with a potentially favorable balance of efficacy and tolerability. Further research, particularly to resolve the discrepancy between in vitro affinity and in vivo PET occupancy at the 5-HT1A receptor, will continue to refine our understanding of this agent's precise impact on neuronal circuitry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Mechanism of action of this compound: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
brexpiprazole pharmacodynamics and receptor binding profile
An In-depth Technical Guide to the Pharmacodynamics and Receptor Binding Profile of Brexpiprazole
Introduction
This compound is a second-generation (atypical) antipsychotic agent characterized as a serotonin-dopamine activity modulator (SDAM).[1] It is structurally similar to aripiprazole but exhibits a distinct pharmacodynamic profile.[2] The therapeutic efficacy of this compound in treating schizophrenia and as an adjunctive therapy for major depressive disorder is believed to stem from its combined partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, alongside potent antagonist activity at serotonin 5-HT2A receptors.[3][4] This document provides a detailed overview of its receptor binding affinities, functional activities, the experimental methods used for their determination, and the key signaling pathways involved.
Receptor Binding Profile
This compound demonstrates high affinity for a range of monoaminergic receptors. Its binding profile is characterized by sub-nanomolar affinity for several key serotonin, dopamine, and adrenergic receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) | Reference |
|---|---|---|
| Serotonin Receptors | ||
| 5-HT1A | 0.12 | [3] |
| 5-HT2A | 0.47 | |
| 5-HT2B | 1.9 | |
| 5-HT7 | 3.7 | |
| Dopamine Receptors | ||
| D2 | 0.30 | |
| D3 | 1.1 | |
| Adrenergic Receptors | ||
| α1A | 3.8 | |
| α1B | 0.17 | |
| α1D | 2.6 | |
| α2C | 0.59 | |
| Histamine Receptors | ||
| H1 | 19 | |
| Muscarinic Receptors |
| M1 | Low Affinity (>1000) | |
Receptor Functional Activity
Beyond binding affinity, the functional activity of a drug at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is critical to its pharmacological effect. This compound's profile as an SDAM is defined by its mixed functional activities at key receptors. Compared to aripiprazole, this compound exhibits lower intrinsic activity at the D2 receptor and a higher affinity for 5-HT1A and 5-HT2A receptors.
Table 2: this compound Functional Activity Profile
| Receptor | Functional Activity | Intrinsic Activity (% of full agonist) | Reference |
|---|---|---|---|
| Dopamine D2 | Partial Agonist | ~45% | |
| Serotonin 5-HT1A | Partial Agonist | ~60% | |
| Serotonin 5-HT2A | Antagonist | Not Applicable |
| Adrenergic α1B/α2C | Antagonist | Not Applicable | |
Experimental Protocols
The quantitative data presented above are determined through specific in vitro assays. The following sections detail the generalized methodologies for these key experiments.
Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are used to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target receptor (e.g., CHO or HEK293 cells). Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound and is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for D2 and 5-HT1A Receptors)
Dopamine D2 and serotonin 5-HT1A receptors are coupled to the inhibitory G-protein (Gi), which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measure this change to determine a compound's activity.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human D2 or 5-HT1A receptor.
-
cAMP Stimulation: Treat the cells with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable baseline level of cAMP production.
-
Compound Addition: Add varying concentrations of the test compound (this compound). For antagonist mode, cells are co-incubated with the test compound and a known agonist.
-
Incubation and Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. In these assays, endogenous cAMP competes with a labeled cAMP conjugate for binding to a specific antibody, generating a signal that is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Data are plotted as the cAMP response versus the log concentration of this compound. For partial agonists, an EC50 (concentration for 50% of maximal effect) and intrinsic activity (Emax relative to a full agonist) are determined.
Phosphoinositide (PI) Hydrolysis Assay (for 5-HT2A Receptors)
Serotonin 5-HT2A receptors are coupled to the Gq G-protein, which activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Antagonist activity can be measured by a compound's ability to block agonist-induced PI hydrolysis.
Methodology:
-
Cell Labeling: Cells expressing the 5-HT2A receptor are incubated overnight with a radiolabeled precursor, myo-[³H]inositol, which is incorporated into the cell membrane phosphoinositides.
-
Assay Conditions: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl), which blocks the degradation of inositol phosphates, allowing them to accumulate.
-
Compound Treatment: Cells are treated with a 5-HT2A agonist (e.g., serotonin) in the presence of varying concentrations of the test compound (this compound).
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble [³H]inositol phosphates are extracted.
-
Quantification: The total [³H]inositol phosphates are separated from the free [³H]inositol using anion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-stimulated accumulation of [³H]inositol phosphates. An IC50 value is calculated from the concentration-response curve, which can be converted to a functional antagonist constant (Kb).
Key Signaling Pathways
Dopamine D2 and Serotonin 5-HT1A Receptor Signaling
Both D2 and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gi/o pathway. As a partial agonist, this compound provides a stabilizing effect: in states of low dopamine/serotonin, it provides a modest agonistic signal, while in states of high neurotransmitter levels, it competes with the endogenous ligand to reduce overall receptor stimulation.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor signals through the Gq/11 pathway. This compound acts as a potent antagonist at this receptor, blocking the effects of endogenous serotonin. This antagonism is thought to contribute to its antipsychotic effects and may mitigate extrapyramidal side effects associated with D2 receptor blockade.
Conclusion
This compound possesses a unique and well-balanced pharmacodynamic profile, acting as a partial agonist at D2 and 5-HT1A receptors and a potent antagonist at 5-HT2A and several adrenergic receptors. This multi-receptor activity, defined by high-affinity binding and specific functional responses, underpins its mechanism of action as a serotonin-dopamine activity modulator. The distinct balance of lower intrinsic activity at D2 receptors and potent activity at serotonin receptors may contribute to its efficacy and tolerability profile in the treatment of complex psychiatric disorders.
References
discovery and chemical synthesis of brexpiprazole
An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Brexpiprazole
Introduction
This compound, marketed under the brand name Rexulti®, is an atypical antipsychotic agent developed through a collaboration between Otsuka Pharmaceutical Co., Ltd. and H. Lundbeck A/S.[1] It is classified as a serotonin-dopamine activity modulator (SDAM) and represents a second-generation advancement from aripiprazole.[2][3] The development of this compound was driven by the goal of creating a compound with a more favorable tolerability profile than existing treatments, particularly concerning side effects like akathisia, while retaining or enhancing efficacy.[4][5] Approved by the U.S. FDA in 2015, its indications include the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD). This guide provides a detailed technical overview of its discovery, pharmacological profile, and chemical synthesis for researchers and drug development professionals.
Discovery and Pharmacological Profile
The discovery of this compound emerged from efforts to refine the pharmacodynamic properties of aripiprazole. The primary objective was to modulate the intrinsic activity at the dopamine D₂ receptor to reduce the risk of activating side effects like akathisia, while enhancing activity at serotonin receptors to improve tolerability and potentially augment anxiolytic and antidepressant effects. This led to a molecule with a unique and well-balanced receptor binding profile.
Mechanism of Action
The therapeutic efficacy of this compound is attributed to its combined partial agonist activity at serotonin 5-HT₁ₐ and dopamine D₂/D₃ receptors, alongside potent antagonist activity at the serotonin 5-HT₂ₐ receptor. This profile categorizes it as a serotonin-dopamine activity modulator (SDAM).
-
Dopamine D₂/D₃ Receptor Partial Agonism : this compound exhibits lower intrinsic activity at D₂ receptors compared to aripiprazole. This allows it to act as a stabilizer of the dopamine system: in states of low dopamine, it provides a modest agonistic effect, while in states of high dopamine, it acts as an antagonist, reducing overstimulation. This lower intrinsic activity is believed to contribute to a reduced likelihood of akathisia and extrapyramidal symptoms (EPS).
-
Serotonin 5-HT₁ₐ Receptor Partial Agonism : It acts as a potent partial agonist at 5-HT₁ₐ receptors, with stronger activity than aripiprazole. This action is associated with anxiolytic and antidepressant effects and may contribute to cognitive improvements.
-
Serotonin 5-HT₂ₐ Receptor Antagonism : Potent antagonism at 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics. This action is thought to reduce the risk of EPS and may improve sleep patterns and negative symptoms in schizophrenia.
-
Other Receptor Interactions : this compound also demonstrates antagonism at various other receptors, including serotonin 5-HT₂ₑ, 5-HT₇, and several noradrenergic α-adrenergic receptors (α₁ₐ, α₁ₑ, α₁ₒ, α₂𝒸), which may contribute to its overall clinical profile, including effects on mood and cognition. It has a moderate affinity for histamine H₁ receptors and low affinity for muscarinic M₁ receptors, suggesting a lower potential for side effects like sedation, weight gain, and anticholinergic effects compared to some other antipsychotics.
Quantitative Data: Receptor Binding and Pharmacokinetics
The pharmacological activity of this compound is defined by its high-affinity binding to a range of monoaminergic receptors.
Table 1: Receptor Binding Affinity Profile of this compound
This table summarizes the in vitro binding affinities (Ki) of this compound for various human cloned receptors. Lower Ki values indicate stronger binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 0.12 | |
| 5-HT₂ₐ | 0.47 | |
| 5-HT₂ₑ | 1.9 | |
| 5-HT₇ | 3.7 | |
| Dopamine Receptors | ||
| D₂ | 0.30 | |
| D₃ | 1.1 | |
| Noradrenergic Receptors | ||
| α₁ₐ | 3.8 | |
| α₁ₑ | 0.17 | |
| α₁ₒ | 2.6 | |
| α₂꜀ | 0.59 | |
| Histamine Receptors | ||
| H₁ | 19 | |
| Muscarinic Receptors | ||
| M₁ | >10,000 (67% inhibition at 10 µM) |
Table 2: Pharmacokinetic Properties of this compound
This table outlines the key pharmacokinetic parameters of this compound in humans.
| Parameter | Value | Reference(s) |
| Absorption | ||
| Absolute Oral Bioavailability | 95% | |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 4 hours | |
| Effect of Food | Not significant | |
| Distribution | ||
| Protein Binding | >99% (to albumin and α₁-acid glycoprotein) | |
| Volume of Distribution (Vd,z) | 1.82 L/kg (in monkeys) | |
| Metabolism | ||
| Primary Metabolic Pathways | Hepatic, via CYP3A4 and CYP2D6 | |
| Major Metabolite | DM-3411 (considered pharmacologically inactive) | |
| Elimination | ||
| Half-life (t₁/₂) | 91 hours | |
| Route of Excretion | Feces (~46%) and Urine (~25%) | |
| Steady-State Achievement | 10 to 12 days |
Experimental Protocols
The characterization of this compound's pharmacological profile relied on standard in vitro and in vivo assays.
Methodology: In Vitro Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of a drug for its target receptors. The Ki values presented in Table 1 were likely determined using radioligand binding assays with cell membranes expressing the specific human recombinant receptor subtypes.
Objective: To quantify the binding affinity (Ki) of this compound for a specific receptor (e.g., Dopamine D₂).
Materials:
-
Test Compound: this compound at various concentrations.
-
Radioligand: A radioactive molecule with known high affinity for the target receptor (e.g., [³H]spiperone for D₂ receptors).
-
Cell Membranes: Membranes prepared from cells (e.g., CHO or HEK cells) stably transfected to express the human D₂ receptor.
-
Incubation Buffer: A buffer solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive D₂ antagonist (e.g., haloperidol) to determine non-specific binding.
-
Instrumentation: Scintillation counter, glass fiber filters, and a cell harvester.
Procedure:
-
Preparation: A reaction mixture is prepared in assay tubes containing the cell membranes, incubation buffer, and the radioligand at a fixed concentration.
-
Competition Binding:
-
Total Binding: Tubes containing only the radioligand and membranes.
-
Non-specific Binding: Tubes containing the radioligand, membranes, and a high concentration of the non-specific control ligand.
-
Competitive Binding: A series of tubes are prepared with the radioligand, membranes, and increasing concentrations of this compound.
-
-
Incubation: The mixtures are incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding tubes are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
This competition curve is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Chemical Synthesis of this compound
The chemical synthesis of this compound, with the chemical name 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, involves a multi-step process. Several synthetic routes have been published, primarily in patent literature. A common and industrially viable approach involves the convergent synthesis of two key intermediates followed by their coupling.
Key Intermediates:
-
7-(4-chlorobutoxy)-1H-quinolin-2-one
-
1-(1-benzo[b]thiophen-4-yl)piperazine
Synthesis Pathway
Step 1: Synthesis of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone The synthesis begins with the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This starting material is reacted with an alkylating agent like 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF).
Step 2: Synthesis of 7-(4-chlorobutoxy)-quinolin-2-one The dihydroquinolinone intermediate is then oxidized to form the quinolinone ring system. This is achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent such as tetrahydrofuran (THF).
Step 3: Synthesis of 1-(1-benzo[b]thiophen-4-yl)piperazine This second key intermediate is typically prepared separately. One route involves the reaction of 4-chloro-1-benzothiophene with piperazine.
Step 4: Final Coupling Reaction The final step is a nucleophilic substitution reaction where the two key intermediates are coupled. 7-(4-chlorobutoxy)-1H-quinolin-2-one is reacted with 1-(1-benzo[b]thiophen-4-yl)piperazine. The reaction is typically carried out in a polar aprotic solvent like DMF, often with a base (e.g., potassium carbonate) and a catalyst such as potassium iodide (KI) to facilitate the substitution of the chlorine atom. The mixture is heated to drive the reaction to completion, and the final product, this compound, is isolated via crystallization.
Conclusion
This compound is a significant development in the field of psychopharmacology, designed with a specific focus on improving the tolerability of atypical antipsychotics. Its discovery was guided by a rational drug design approach to create a serotonin-dopamine activity modulator with a balanced receptor profile. The chemical synthesis has been optimized for industrial-scale production, employing a convergent strategy that allows for efficient manufacturing. This technical guide provides a foundational understanding of the discovery, mechanism, and synthesis of this compound for professionals in the field of drug development and neuroscience.
References
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. psychscenehub.com [psychscenehub.com]
- 3. This compound | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology and Toxicology of Brexpiprazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of brexpiprazole, a serotonin-dopamine activity modulator. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, efficacy in animal models, and safety profile.
Pharmacodynamics
This compound exhibits a unique and complex pharmacodynamic profile, characterized by its interaction with a range of central nervous system receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and noradrenergic α1B/α2C receptors. This multi-receptor activity is believed to contribute to its antipsychotic and antidepressant effects, as well as its tolerability profile.
Receptor Binding Affinity
The binding affinity of this compound to various neurotransmitter receptors has been extensively characterized in preclinical studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Species |
| Serotonin Receptors | ||
| 5-HT1A | 0.12 | Human |
| 5-HT2A | 0.47 | Human |
| 5-HT2B | 1.9 | Human |
| 5-HT7 | 3.7 | Human |
| Dopamine Receptors | ||
| D2 | 0.30 | Human |
| D3 | 1.1 | Human |
| Adrenergic Receptors | ||
| α1A | 3.8 | Human |
| α1B | 0.17 | Human |
| α1D | 2.6 | Human |
| α2C | 0.59 | Human |
| Histamine Receptors | ||
| H1 | 19 | Human |
| Muscarinic Receptors | ||
| M1 | >1000 | Human |
In Vitro Functional Activity
This compound's functional activity at key receptors has been determined through various in vitro assays, which measure the cellular response to the drug.
| Receptor | Functional Activity | Intrinsic Activity | Assay Type |
| Dopamine D2 | Partial Agonist | Lower than aripiprazole | cAMP accumulation assay |
| Serotonin 5-HT1A | Partial Agonist | Stronger than aripiprazole | [35S]GTPγS binding assay |
| Serotonin 5-HT2A | Antagonist | N/A | Phosphoinositide hydrolysis assay |
| Noradrenergic α1B/α2C | Antagonist | N/A | Calcium mobilization assay |
dot
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Brexpiprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexpiprazole is a second-generation atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. This technical guide provides a comprehensive overview of the molecular structure and stereochemical properties of this compound. The document details its chemical identity, physicochemical characteristics, and the experimental methodologies employed for its structural elucidation. Quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, a logical diagram illustrating the key structural features of the molecule is provided in DOT language for visualization.
Introduction
This compound, chemically known as 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is a serotonin-dopamine activity modulator (SDAM)[1]. Its therapeutic efficacy is attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors[1]. A thorough understanding of its molecular structure and stereochemistry is fundamental for researchers and professionals involved in drug development, quality control, and medicinal chemistry.
Molecular Structure
The molecular structure of this compound is characterized by a quinolinone core linked to a benzothiophenylpiperazine moiety via a butoxy chain.
Chemical Identity
The fundamental chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one[1] |
| Chemical Formula | C₂₅H₂₇N₃O₂S[1] |
| Molecular Weight | 433.57 g/mol |
| CAS Number | 913611-97-9 |
| SMILES Notation | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile.
| Property | Value | Reference |
| Melting Point | 178-181 °C (decomposition) | |
| Solubility | Practically insoluble in water | |
| pKa | 7.8 |
Stereochemistry
A critical aspect of the molecular characterization of a pharmaceutical compound is its stereochemistry. This compound is an achiral molecule. It does not possess any asymmetric centers or planes of symmetry that would give rise to stereoisomers such as enantiomers or diastereomers. This has been confirmed by regulatory bodies, stating that "this compound has no asymmetric centre or axis and is not optically active". The absence of stereoisomerism simplifies its synthesis and pharmacological evaluation, as there is no need to resolve and individually assess different stereoisomers.
Experimental Protocols for Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques. The following sections outline the methodologies typically employed in the synthesis and characterization of this compound and its various solid-state forms.
Synthesis
A common synthetic route to this compound involves the reaction of 7-(4-chlorobutoxy)-1H-quinolin-2-one with 1-(1-benzothiophen-4-yl)piperazine.
-
Protocol:
-
A mixture of 7-(4-chlorobutoxy)-1H-quinolin-2-one, 1-(1-benzothiophen-4-yl)piperazine, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide) is heated at a specific temperature (e.g., 80-100 °C) for several hours.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
-
X-ray Crystallography
-
Protocol for Single-Crystal X-ray Diffraction of a this compound Cocrystal:
-
Single crystals of a this compound cocrystal are grown by slow evaporation of a solution containing this compound and a coformer in a suitable solvent.
-
A suitable crystal is selected and mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Powder X-ray Diffraction (PXRD) is used to characterize the solid-state form of this compound, including its various polymorphs.
-
Protocol for Powder X-ray Diffraction (PXRD):
-
A powdered sample of this compound is placed on a sample holder.
-
The PXRD pattern is recorded using a diffractometer with Cu Kα radiation.
-
Data are typically collected over a 2θ range of 3° to 40°.
-
The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Protocol for NMR Spectroscopy:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J) in the ¹H NMR spectrum are analyzed to determine the connectivity of the protons.
-
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structural assignments.
-
High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography is a key analytical technique for assessing the purity of this compound and for quantitative analysis.
-
Protocol for RP-HPLC Analysis:
-
A stationary phase, such as a C18 column, is used.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
A solution of this compound is injected into the HPLC system.
-
Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., around 215 nm or 254 nm).
-
The retention time and peak purity are used to identify and assess the purity of the compound.
-
Data Presentation
The following tables summarize key quantitative data related to the molecular structure and analysis of this compound.
Table 1: Key Structural and Physicochemical Data
| Parameter | Value |
| Chemical Formula | C₂₅H₂₇N₃O₂S |
| Molecular Weight | 433.57 g/mol |
| Stereochemistry | Achiral |
| Melting Point | 178-181 °C (decomposition) |
| pKa | 7.8 |
Table 2: Representative Powder X-ray Diffraction (PXRD) Peaks for a Crystalline Form of this compound
Note: Different polymorphic forms of this compound will exhibit different PXRD patterns. The following are representative peaks for one of the described crystalline forms.
| 2θ (degrees) |
| 9.1 ± 0.2 |
| 15.2 ± 0.2 |
| 15.7 ± 0.2 |
| 17.6 ± 0.2 |
| 18.1 ± 0.2 |
| 24.4 ± 0.2 |
Visualization of Structural Components
The following diagram, generated using the DOT language, illustrates the logical relationship between the core structural components of the this compound molecule.
Caption: Logical relationship of the core structural moieties of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. The molecule is achiral and its structure has been unequivocally determined through a range of spectroscopic and crystallographic methods. The provided experimental protocols offer a foundational understanding of the techniques employed in the characterization of this important pharmaceutical agent. The compiled quantitative data and the structural diagram serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
Brexpiprazole's Effects on Intracellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole is a second-generation atypical antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its clinical efficacy is attributed to a unique pharmacological profile, characterized as a serotonin-dopamine activity modulator (SDAM).[2] This document provides an in-depth technical overview of this compound's engagement with key intracellular signaling pathways, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action: A Multi-Receptor Profile
This compound exhibits a complex and high-affinity binding profile to a range of dopamine, serotonin, and adrenergic receptors.[3] It functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors, among others.[1][3] This multi-receptor interaction is central to its therapeutic effects and tolerability profile.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining this compound's interaction with its primary targets.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 0.12 | Partial Agonist |
| 5-HT2A | 0.47 | Antagonist |
| 5-HT2B | 1.9 | Antagonist |
| 5-HT7 | 3.7 | Antagonist |
| Dopamine Receptors | ||
| D2 | 0.30 | Partial Agonist |
| D3 | 1.1 | Partial Agonist |
| Adrenergic Receptors | ||
| α1A | 3.8 | Antagonist |
| α1B | 0.17 | Antagonist |
| α1D | 2.6 | Antagonist |
| α2C | 0.59 | Antagonist |
| Histamine Receptors | ||
| H1 | 19 | Antagonist |
| Muscarinic Receptors | ||
| M1 | >1000 | Low Affinity |
Data compiled from multiple sources.
Table 2: In Vivo Receptor Occupancy of this compound in Humans (PET Studies)
| Receptor | Dose | Radiotracer | Occupancy (%) |
| Dopamine D2 | 1 mg/day | [11C]-(+)-PHNO | 64 ± 8 |
| 4 mg/day | [11C]-(+)-PHNO | 80 ± 12 | |
| 5 mg (single) | [11C]raclopride | 77-88 | |
| 6 mg (single) | [11C]raclopride | 77-88 | |
| Serotonin 5-HT2A | 1 mg/day | [11C]MDL100907 | ~28 |
| 4 mg/day | [11C]MDL100907 | ~45 | |
| Serotonin 5-HT1A | 4 mg/day | [11C]CUMI101 | <5 |
| Serotonin Transporter (SERT) | 4 mg/day | [11C]DASB | <5 |
Data from studies in healthy volunteers and patients with schizophrenia.
Table 3: Functional Activity Parameters of this compound
| Parameter | Receptor | Value |
| EC50 (D2/D3 Receptor Occupancy) | Dopamine D2/D3 | 7.75 - 8.13 ng/mL |
| Emax (D2 Partial Agonism) | Dopamine D2 | ~43% of dopamine's effect |
EC50 values are for plasma concentrations predicted to provide 50% of maximum occupancy. Emax value is a comparative measure of intrinsic activity.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key intracellular signaling pathways modulated by this compound.
Caption: this compound's partial agonism at the D2 receptor modulates Gαi and β-arrestin pathways.
Caption: this compound's partial agonism at the 5-HT1A receptor influences cAMP and ERK pathways.
Caption: this compound's antagonism at the 5-HT2A receptor blocks the Gαq-mediated signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's effects on intracellular signaling.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a non-specific ligand (to determine non-specific binding).
-
25 µL of this compound solution at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity downstream of Gs or Gi-coupled receptors.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
This compound solutions.
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Plate cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
Cell Stimulation:
-
For Gs-coupled receptors: Replace the medium with assay buffer containing various concentrations of this compound.
-
For Gi-coupled receptors: Pre-incubate cells with various concentrations of this compound, then stimulate with a fixed concentration of forsklin.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Add the lysis buffer provided in the cAMP assay kit to each well.
-
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure the amount of cAMP produced. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal.
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
Western Blotting for Akt and ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins like Akt and ERK.
Materials:
-
Cell line of interest (e.g., PC12, primary neurons).
-
This compound solutions.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (phospho-specific and total Akt/ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of awake, freely moving animals.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
This compound for systemic administration.
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via subcutaneous injection) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the results as a percentage of the mean baseline concentration and analyze the time course of changes in neurotransmitter levels following this compound administration.
Positron Emission Tomography (PET) Imaging
Objective: To determine the in vivo receptor occupancy of this compound in the human brain.
Materials:
-
Human subjects (healthy volunteers or patients).
-
PET scanner.
-
Radiotracer specific for the target receptor (e.g., [11C]raclopride for D2/D3 receptors).
-
This compound for oral administration.
-
Arterial line for blood sampling (for some studies).
Procedure:
-
Baseline Scan: Perform a PET scan at baseline (before this compound administration) to measure the initial receptor availability. This involves injecting the radiotracer and acquiring PET data for 90-120 minutes.
-
Drug Administration: Administer this compound at the desired dose for a specified period (e.g., single dose or multiple days to reach steady-state).
-
Post-Dose Scan: Perform a second PET scan at a specific time point after the last this compound dose.
-
Image Analysis:
-
Co-register PET images with a structural MRI of the subject's brain.
-
Define regions of interest (ROIs) corresponding to specific brain areas.
-
Use kinetic modeling to estimate the binding potential (BPND) of the radiotracer in each ROI for both the baseline and post-dose scans.
-
-
Occupancy Calculation: Calculate receptor occupancy as the percent change in BPND from baseline to the post-dose scan: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100.
-
Data Analysis: Correlate receptor occupancy with plasma concentrations of this compound to determine the EC50 for receptor occupancy.
Conclusion
This compound's intricate pharmacology, centered on its role as a serotonin-dopamine activity modulator, results in a complex pattern of engagement with multiple intracellular signaling pathways. Its partial agonism at D2 and 5-HT1A receptors, coupled with potent antagonism at 5-HT2A and other receptors, allows for a nuanced modulation of downstream effectors such as cAMP, Akt, and ERK. This technical guide provides a consolidated resource of the quantitative data and experimental methodologies that form the basis of our current understanding of this compound's mechanism of action, serving as a valuable tool for researchers and professionals in the field of drug development.
References
early-phase clinical development of brexpiprazole
An In-depth Technical Guide to the Early-Phase Clinical Development of Brexpiprazole
Introduction
This compound (marketed as Rexulti®) is a second-generation (atypical) antipsychotic classified as a Serotonin-Dopamine Activity Modulator (SDAM).[1] It was discovered by Otsuka Pharmaceutical and is co-developed with Lundbeck.[2] this compound is approved for the treatment of schizophrenia and as an adjunctive therapy to antidepressants for Major Depressive Disorder (MDD).[3][4] Its development was driven by the goal of creating a therapy with a balanced efficacy and tolerability profile, building upon the pharmacology of earlier dopamine D2 receptor partial agonists like aripiprazole.[1] This guide provides a detailed overview of the foundational preclinical and early-phase clinical studies that characterized the core pharmacological and clinical properties of this compound.
Mechanism of Action and Pharmacodynamics
The therapeutic effects of this compound are believed to be mediated through a combination of partial agonist activity at serotonin 5-HT1A and dopamine D2/D3 receptors, and antagonist activity at serotonin 5-HT2A receptors. This multifaceted receptor profile distinguishes it from other antipsychotics and contributes to its clinical effects.
-
Dopamine D2 and D3 Receptors: this compound acts as a partial agonist at D2 and D3 receptors. This allows it to modulate dopaminergic activity, reducing neurotransmission in hyperdopaminergic states (like the mesolimbic pathway in psychosis) and potentially increasing it in hypodopaminergic states (like the mesocortical pathway associated with negative and cognitive symptoms). Compared to aripiprazole, this compound exhibits lower intrinsic activity at the D2 receptor, which is thought to contribute to a lower risk of activating side effects such as akathisia and insomnia.
-
Serotonin 5-HT1A Receptors: As a partial agonist at 5-HT1A receptors, this compound may contribute to anxiolytic and antidepressant effects. It is more potent at 5-HT1A receptors compared to aripiprazole.
-
Serotonin 5-HT2A Receptors: Potent antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to mitigate extrapyramidal symptoms (EPS) and may improve negative symptoms and cognitive function by increasing dopamine release in specific brain regions.
-
Other Receptors: this compound also acts as an antagonist at various other receptors, including noradrenergic α1B/2C receptors, which may be relevant to its overall clinical profile. It has a moderate affinity for the histamine H1 receptor, suggesting a potential for sedation and weight gain, though preclinical studies suggested this effect would be weak.
Data Presentation: Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities of this compound for various key monoaminergic receptors.
| Receptor | Binding Affinity (Ki, nM) | Pharmacological Activity |
| Serotonin 5-HT1A | 0.12 | Partial Agonist |
| Dopamine D2 | 0.30 | Partial Agonist |
| Serotonin 5-HT2A | 0.47 | Antagonist |
| Noradrenergic α2C | 0.59 | Antagonist |
| Dopamine D3 | 1.1 | Partial Agonist |
| Serotonin 5-HT2B | 1.9 | Antagonist |
| Noradrenergic α1D | 2.6 | Antagonist |
| Serotonin 5-HT7 | 3.7 | Antagonist |
| Noradrenergic α1A | 3.8 | Antagonist |
| Histamine H1 | 19 | Antagonist |
| Noradrenergic α1B | 0.17 | Antagonist |
| (Data sourced from DrugBank Online) |
Visualization: Signaling Pathway
Caption: this compound's multimodal action on key dopamine and serotonin receptors.
Pharmacokinetics
Early-phase studies established a predictable pharmacokinetic profile for this compound, characterized by good oral absorption, extensive distribution, and a long elimination half-life, supporting a once-daily dosing regimen.
-
Absorption: this compound is well absorbed after oral administration, with an absolute bioavailability of 95%. Peak plasma concentrations are typically reached within 4 hours.
-
Distribution: The drug is highly bound (>99%) to plasma proteins, primarily serum albumin and α1-acid glycoprotein. It distributes widely into body tissues.
-
Metabolism: this compound is extensively metabolized in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6. Its major metabolite, DM-3411, is considered pharmacologically inactive and at steady-state represents 23% to 48% of the parent drug's exposure (AUC) in plasma.
-
Excretion: Following a single oral dose, approximately 25% of the administered radioactivity is recovered in the urine and 46% in the feces. The terminal elimination half-life is long, ranging from 86 to 92 hours.
Data Presentation: Pharmacokinetic Properties
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 95% | |
| Time to Peak Plasma Concentration (Tmax) | 4 hours | |
| Plasma Protein Binding | >99% | |
| Terminal Elimination Half-Life | 86-92 hours | |
| Primary Metabolic Pathways | CYP3A4, CYP2D6 | |
| Primary Route of Excretion | Feces (~46%), Urine (~25%) |
Early-Phase Clinical Development
The early clinical development of this compound focused on establishing its safety, tolerability, pharmacokinetic profile, and effective dose range for the target indications of schizophrenia and MDD.
Phase I Studies
Phase I trials were designed to assess the safety and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers and specific populations, such as the elderly. These studies are crucial for determining the initial tolerability and dose progression for subsequent Phase II trials.
A typical Phase I study involves a randomized, double-blind, placebo-controlled design. Participants are enrolled in sequential cohorts, each receiving a higher dose of the investigational drug than the previous cohort. Key assessments include frequent monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). Pharmacokinetic sampling is performed at predefined intervals to determine parameters like Cmax, Tmax, AUC, and half-life. The decision to escalate to the next dose level is based on a thorough review of the safety and tolerability data from the current cohort.
Data Presentation: Overview of a Phase I Clinical Trial Design
| Trial Identifier | NCT01670279 |
| Study Title | A Phase 1 Study to Assess the Safety/Tolerability of this compound as Adjunctive Therapy in Elderly Subjects With Major Depressive Disorder |
| Design | Multicenter, randomized, double-blind, placebo-controlled, multiple ascending dose |
| Population | Elderly subjects (age 70-85) with MDD on stable antidepressant therapy |
| Intervention | Sequential cohorts with titration and fixed-dose phases (e.g., 14-day titration followed by 14 days at 2 mg, then 14 days at 3 mg) |
| Primary Outcome | Safety and tolerability, assessed by incidence of AEs, laboratory values, vital signs, ECGs, and extrapyramidal symptom ratings |
| Key Findings | Established the safety and tolerability profile in an elderly population, providing data to support dosing in this group. |
| (Information sourced from ClinicalTrials.gov) |
Visualization: Phase I Study Workflow
Caption: Workflow for a multiple ascending dose (MAD) Phase I clinical trial.
Phase II Studies
Phase II trials were conducted to evaluate the efficacy of this compound within a selected dose range and to further characterize its safety profile in patients with the target disease. These studies provided the first proof-of-concept for its therapeutic utility.
Phase II studies are typically randomized, double-blind, placebo-controlled trials involving several hundred patients. After a screening period to confirm diagnosis and eligibility, patients are often entered into a single-blind placebo run-in phase to exclude high placebo responders. Eligible patients are then randomized to receive either a fixed or flexible dose of this compound, placebo, or sometimes an active comparator. The primary efficacy endpoint is measured as the change from baseline to a predetermined time point (e.g., 6 or 8 weeks) on a validated disease-specific rating scale, such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia or the Montgomery-Åsberg Depression Rating Scale (MADRS) for MDD. Safety and tolerability are monitored throughout the trial.
Data Presentation: Summary of Phase II Trials
Table 4: Schizophrenia
| Parameter | Description |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, active-comparator (aripiprazole) Phase II study. |
| Population | Patients with an acute exacerbation of schizophrenia. |
| Intervention Arms | This compound (0.25 mg fixed; 1.0±0.5 mg, 2.5±0.5 mg, 5.0±1 mg flexible doses), Placebo, Aripiprazole (15±5 mg). |
| Primary Endpoint | Change from baseline in PANSS total score at Week 6. |
| Key Outcome | This initial Phase II study did not demonstrate statistically significant separation from placebo for the this compound or aripiprazole groups, highlighting the challenges of dose-finding. Data from this and subsequent pivotal trials informed the selection of 2 mg and 4 mg as effective doses. |
Table 5: Major Depressive Disorder (Adjunctive Therapy)
| Parameter | Description |
|---|---|
| Study Design | Phase II, randomized, double-blind, placebo-controlled study (e.g., Trial 331-08-211). |
| Population | Adult patients with MDD who had an inadequate response to 1-3 standard antidepressant treatments (ADTs). |
| Intervention Arms | Adjunctive this compound (e.g., flexible doses of 0.5±0.25 mg/day; 1.5±0.5 mg/day) or adjunctive placebo, added to existing ADT. |
| Primary Endpoint | Change from baseline in MADRS total score at Week 6. |
| Key Outcome | Demonstrated that adjunctive this compound was superior to adjunctive placebo in reducing depressive symptoms. Doses below 1 mg/day were found to be ineffective, guiding the dose selection for Phase III trials. |
Visualization: Phase II Study Workflow
References
- 1. [Preclinical pharmacological profiles and clinical efficacy of the novel antipsychotic drug this compound (REXULTI® Tablets 1 mg, 2 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the approval history and clinical development pathway of Rexulti? [synapse.patsnap.com]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preclinical Administration of Brexpiprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of brexpiprazole in preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this serotonin-dopamine activity modulator.
Introduction
This compound is an atypical antipsychotic with a pharmacological profile characterized by partial agonism at serotonin 5-HT1A and dopamine D2/D3 receptors, and antagonism at serotonin 5-HT2A and noradrenergic alpha1B/2C receptors.[1][2] This unique mechanism of action contributes to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[3] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential and have utilized a range of dosages and administration routes.
Data Presentation: Quantitative Summary
The following tables summarize the pharmacokinetic parameters and effective dosages of this compound in various preclinical animal models and behavioral assays.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Administration | Dose Range | Oral Bioavailability (%) | Total Body Clearance (L/h/kg) | Volume of Distribution (Vd,z; L/kg) | Reference(s) |
| Rat | Intravenous | - | - | 2.32 | 2.81 | [1][4] |
| Rat | Oral | 1-30 mg/kg | 13.6 | - | - | |
| Monkey | Intravenous | - | - | 0.326 | 1.82 | |
| Monkey | Oral | 0.1-3 mg/kg | 31.0 | - | - |
Table 2: Effective Dosages of this compound in Preclinical Behavioral Models
| Animal Model | Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Schizophrenia | Conditioned Avoidance Response | Rat | Oral | 6.0 mg/kg (ED50) | Inhibition of avoidance response | |
| Schizophrenia | Apomorphine-induced Hyperactivity | Rat | Oral | 2.3 mg/kg (ED50) | Reduction of hyperactivity | |
| Schizophrenia | d-Amphetamine-induced Hyperactivity | Rat | Oral | 0.90 mg/kg (ED50) | Reduction of hyperactivity | |
| Schizophrenia | Apomorphine-induced Stereotypy | Rat | Oral | 2.9 mg/kg (ED50) | Inhibition of stereotypy | |
| Depression | Forced Swim Test | Mouse | Oral | 0.1 mg/kg (with fluoxetine) | Reduced immobility time | |
| Agitation in Alzheimer's | Resident-Intruder Test | Mouse | Oral | 0.03 mg/kg | Delayed latency to first attack | |
| Agitation in Alzheimer's | Nocturnal Hyperlocomotion | Mouse | Oral | 0.01 - 0.03 mg/kg | Decreased hyperlocomotion | |
| Opioid Dependence | Morphine Place Preference | Mouse | - | - | Abolished and blocked reinstatement |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and findings from preclinical studies of this compound.
Vehicle Formulation for Oral Administration
Objective: To prepare a stable suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Xanthan gum (alternative)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Protocol 1: DMSO and Tween 80-based Suspension
-
Weigh the required amount of this compound powder.
-
In a small glass vial, dissolve the this compound powder in a minimal amount of DMSO.
-
In a separate beaker, prepare a solution of 0.5% (v/v) Tween 80 in purified water.
-
While stirring the Tween 80 solution, slowly add the this compound-DMSO solution.
-
Continue stirring for 15-30 minutes to ensure a uniform suspension.
-
The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
Protocol 2: Xanthan Gum-based Suspension
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) xanthan gum solution in purified water by slowly adding the xanthan gum to the water while stirring vigorously to prevent clumping. Allow the solution to hydrate for at least one hour.
-
Levigate the this compound powder with a small amount of the xanthan gum solution to form a smooth paste.
-
Gradually add the remaining xanthan gum solution to the paste while stirring continuously to form a uniform suspension.
Note: The stability of the suspension should be visually confirmed before each administration. The chosen vehicle should be administered to a control group to account for any potential effects of the vehicle itself.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water tank.
Apparatus:
-
Cylindrical tanks (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording system.
Procedure:
-
Administer this compound or vehicle orally to the mice at the desired time point before the test (e.g., 60 minutes).
-
Gently place each mouse individually into a cylinder of water.
-
Record the session for 6 minutes.
-
Remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The water should be changed between animals.
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Novel Object Recognition (NOR) Test
Objective: To evaluate cognitive function, specifically recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys) that are heavy enough not to be displaced by the animal.
-
A novel object, different in shape and texture from the familiar objects.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization: On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Conditioned Avoidance Response (CAR) Test
Objective: To assess antipsychotic-like activity by measuring the ability of an animal to learn to avoid an aversive stimulus.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (a shocker).
Procedure:
-
Acclimation: Place the animal in the shuttle box and allow it to explore both compartments freely for a few minutes.
-
Training: A trial consists of the presentation of a CS (e.g., a light) for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an "avoidance response."
-
If the animal does not move to the other compartment during the CS presentation, a mild foot shock (US; e.g., 0.5 mA for 2 seconds) is delivered at the end of the CS.
-
If the animal moves to the other compartment during the shock, this is recorded as an "escape response."
-
If the animal does not move during the shock, it is recorded as an "escape failure."
-
Multiple trials are conducted in a session (e.g., 50 trials) with a variable inter-trial interval.
-
Administer this compound or vehicle at a predetermined time before the test session.
-
Data Analysis: The primary measure is the number or percentage of avoidance responses. A decrease in avoidance responses is indicative of antipsychotic-like activity.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound's primary signaling pathways.
Experimental Workflow for Preclinical Behavioral Studies
Caption: A typical preclinical behavioral study workflow.
References
- 1. Pharmacokinetics and metabolism of this compound, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active place avoidance task [bio-protocol.org]
- 3. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of Brexpiprazole in Biological Samples
Introduction
Brexpiprazole is an atypical antipsychotic agent, acting as a serotonin-dopamine activity modulator. It is primarily used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action Signaling Pathway
This compound's therapeutic effects are attributed to its unique pharmacological profile, characterized by partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][4] It also exhibits antagonism at various other receptors, including noradrenergic α1B/2C receptors. This modulation of multiple neurotransmitter systems contributes to its efficacy in treating psychiatric disorders.
Analytical Techniques for Quantification
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound in pharmaceutical formulations and can be adapted for biological samples with appropriate sample clean-up.
Experimental Workflow
Protocol for HPLC-UV Analysis of this compound in Human Plasma
This protocol is a synthesized example based on common practices and published methods.
a. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Phenomenex C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01N Potassium Dihydrogen Phosphate (pH 4.8) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Retention Time | Approximately 2.964 minutes |
c. Quantitative Data Summary
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | ~98.12% |
| Lower Limit of Detection (LOD) | 10 ng/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound in complex biological matrices, making it the preferred method for pharmacokinetic studies.
Experimental Workflow
References
Application Notes and Protocols for the Preclinical Evaluation of Brexpiprazole in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole is an atypical antipsychotic agent demonstrating a unique pharmacological profile as a serotonin-dopamine activity modulator (SDAM).[1][2] Its mechanism of action is primarily attributed to its partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors.[3][4] This multimodal action is thought to contribute to its efficacy in treating the complex symptoms of schizophrenia. These application notes provide detailed protocols for in vitro and in vivo experimental designs to study the pharmacological and behavioral effects of this compound in established models of schizophrenia.
I. In Vitro Characterization of this compound
A. Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia.
Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing human recombinant dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors.
-
Radioligands: [³H]-Spiperone (for D₂), [³H]-8-OH-DPAT (for 5-HT₁ₐ), [³H]-Ketanserin (for 5-HT₂ₐ).
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (for D₂), Serotonin (for 5-HT₁ₐ), Mianserin (for 5-HT₂ₐ).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, non-specific binding control, or this compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Receptor | This compound Ki (nM) | Reference Compound Ki (nM) |
| Dopamine D₂ | 0.30 | Haloperidol: 1.5 |
| Dopamine D₃ | 1.1 | Haloperidol: 0.7 |
| Serotonin 5-HT₁ₐ | 0.12 | Buspirone: 3.2 |
| Serotonin 5-HT₂ₐ | 0.47 | Risperidone: 0.16 |
| Serotonin 5-HT₂ₙ | 1.9 | - |
| Serotonin 5-HT₇ | 3.7 | - |
| Adrenergic α₁ₐ | 3.8 | Prazosin: 0.2 |
| Adrenergic α₁ₙ | 0.17 | Prazosin: 0.2 |
| Adrenergic α₂ₙ | 0.59 | Clonidine: 1.8 |
| Histamine H₁ | 19 | Diphenhydramine: 1.1 |
Note: Ki values are compiled from various preclinical studies and may vary slightly between experiments.[3]
B. Functional Activity Assessment
Objective: To characterize the functional activity of this compound (agonist, partial agonist, or antagonist) at dopamine D₂ and serotonin 5-HT₁ₐ receptors.
Protocol: cAMP Functional Assay
Materials:
-
CHO or HEK293 cells stably expressing human D₂ or 5-HT₁ₐ receptors.
-
Forskolin (adenylyl cyclase activator).
-
Dopamine (for D₂ receptor stimulation) or 8-OH-DPAT (for 5-HT₁ₐ receptor stimulation).
-
This compound solutions.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate with various concentrations of this compound.
-
To assess agonist/partial agonist activity, add this compound alone. To assess antagonist activity, add this compound followed by a fixed concentration of the reference agonist (dopamine or 8-OH-DPAT).
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate dose-response curves to determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) and the maximal efficacy (Eₘₐₓ) relative to the full agonist.
II. In Vivo Evaluation in Schizophrenia Models
A. Pharmacologically-Induced Models
Objective: To evaluate the ability of this compound to attenuate dopamine-agonist-induced hyperactivity, a model for the positive symptoms of schizophrenia.
Protocol: Animals: Male Sprague-Dawley rats or C57BL/6 mice. Materials:
-
This compound (various doses, e.g., 0.1, 0.3, 1.0 mg/kg).
-
d-amphetamine (e.g., 1.5 mg/kg).
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a pre-treatment period (e.g., 60 minutes), administer d-amphetamine or vehicle.
-
Immediately place the animals in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle- and amphetamine-treated control groups.
Expected Data:
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled, cm) | % Inhibition of Amphetamine Response |
| Vehicle + Vehicle | - | 500 ± 50 | - |
| Vehicle + Amphetamine | 1.5 | 3500 ± 300 | 0% |
| This compound + Amphetamine | 0.1 | 2800 ± 250 | 20% |
| This compound + Amphetamine | 0.3 | 1800 ± 200 | 49% |
| This compound + Amphetamine | 1.0 | 900 ± 100 | 74% |
Note: Data are representative and will vary based on experimental conditions.
Objective: To assess the efficacy of this compound in reversing deficits in sensorimotor gating (prepulse inhibition) and cognitive function induced by the NMDA receptor antagonist MK-801, modeling aspects of positive and cognitive symptoms of schizophrenia.
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
Materials:
-
This compound (various doses).
-
MK-801 (e.g., 0.15 mg/kg).
-
Startle response chambers with a loudspeaker and a sensor to measure whole-body startle.
Procedure:
-
Administer this compound or vehicle.
-
After a pre-treatment period, administer MK-801 or vehicle.
-
Place the animal in the startle chamber for an acclimation period with background white noise (e.g., 65-70 dB).
-
Present a series of trials: pulse-alone trials (e.g., 120 dB), prepulse-alone trials (e.g., 75, 80, 85 dB), and prepulse-pulse trials where the prepulse precedes the pulse by a short interval (e.g., 100 ms).
-
Record the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Expected Data:
| Treatment Group | Dose (mg/kg) | % PPI (85 dB prepulse) | % Reversal of MK-801 Deficit |
| Vehicle + Vehicle | - | 70 ± 5% | - |
| Vehicle + MK-801 | 0.15 | 30 ± 4% | 0% |
| This compound + MK-801 | 0.1 | 45 ± 5% | 37.5% |
| This compound + MK-801 | 0.3 | 58 ± 6% | 70% |
Note: Data are representative and will vary based on experimental conditions.
B. Neurodevelopmental Model
Objective: To evaluate the effect of this compound on behavioral abnormalities that emerge in adulthood following a neonatal brain lesion, modeling the neurodevelopmental aspects of schizophrenia.
Surgical Protocol: Animals: Sprague-Dawley rat pups at postnatal day 7 (P7). Materials:
-
Ibotenic acid (lesioning agent) or vehicle (aCSF).
-
Stereotaxic apparatus adapted for neonatal rats.
-
Anesthetic (e.g., hypothermia).
-
Microsyringe pump.
Procedure:
-
Anesthetize the P7 rat pups using hypothermia.
-
Secure the pup in the stereotaxic apparatus.
-
Make a midline incision in the scalp to expose the skull.
-
Using specific coordinates relative to bregma, lower a microsyringe needle into the ventral hippocampus bilaterally.
-
Infuse a small volume of ibotenic acid or vehicle slowly.
-
Suture the incision and allow the pups to recover on a warming pad before returning them to their dam.
-
Allow the animals to mature to adulthood (postnatal day 56 or later) before behavioral testing.
Behavioral Testing: Social Interaction Test
Objective: To assess the ability of this compound to ameliorate social interaction deficits in adult NVHL rats.
Protocol: Animals: Adult male NVHL and sham-operated rats. Materials:
-
This compound (various doses).
-
Open-field arena.
Procedure:
-
Habituate the test animal to the arena for a short period.
-
Introduce a novel, weight-matched stimulus animal into the arena.
-
Videotape the interaction for a set duration (e.g., 10-15 minutes).
-
Score the duration and frequency of social behaviors (e.g., sniffing, following, grooming).
-
Administer this compound chronically (e.g., once daily for 14 days) and repeat the test to assess for therapeutic effects.
Expected Data:
| Rat Group | Treatment | Dose (mg/kg/day) | Social Interaction Time (seconds) |
| Sham | Vehicle | - | 180 ± 20 |
| NVHL | Vehicle | - | 90 ± 15 |
| NVHL | This compound | 0.3 | 125 ± 18 |
| NVHL | This compound | 1.0 | 160 ± 22 |
Note: Data are representative and will vary based on experimental conditions.
III. Visualization of Pathways and Workflows
A. Signaling Pathway of this compound
Caption: this compound's multimodal signaling pathway.
B. Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation.
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in models relevant to schizophrenia. The detailed protocols for in vitro and in vivo assays, along with the structured data tables and visual diagrams, offer a comprehensive guide for researchers. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. This compound for the Treatment of Schizophrenia and Major Depressive Disorder: A Comprehensive Review of Pharmacological Considerations in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. This compound: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Brexpiprazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole is an atypical antipsychotic agent, classified as a serotonin-dopamine activity modulator (SDAM), approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] Its unique pharmacological profile, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors, makes it a valuable tool for in vitro studies.[3][4] Unlike its predecessor aripiprazole, this compound exhibits lower intrinsic activity at the D2 receptor and a higher affinity for 5-HT1A and 5-HT2A receptors, potentially leading to a different efficacy and side-effect profile.[5]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to explore its mechanism of action, functional activity, and potential effects on cellular processes such as signaling, viability, and differentiation.
Pharmacological Profile
This compound's activity is defined by its high affinity for a range of monoaminergic receptors. Understanding this binding profile is critical for selecting appropriate cell lines and designing relevant experiments. Cell lines chosen for assays should endogenously or recombinantly express the target receptor of interest.
Receptor Binding Affinity
The equilibrium dissociation constant (Ki) indicates the affinity of a drug for a receptor; a lower Ki value signifies a higher binding affinity. This compound's subnanomolar affinity for its primary targets underscores its potency.
| Receptor Target | Action | Ki (nM) | References |
| Serotonin Receptors | |||
| 5-HT1A | Partial Agonist | 0.12 | |
| 5-HT2A | Antagonist | 0.47 | |
| 5-HT2B | Antagonist | 1.9 | |
| 5-HT7 | Antagonist | 3.7 | |
| Dopamine Receptors | |||
| D2 | Partial Agonist | 0.30 | |
| D3 | Partial Agonist | 1.1 | |
| Adrenergic Receptors | |||
| α1A | Antagonist | 3.8 | |
| α1B | Antagonist | 0.17 | |
| α1D | Antagonist | 2.6 | |
| α2C | Antagonist | 0.59 | |
| Histamine Receptors | |||
| H1 | Antagonist | 19 | |
| Muscarinic Receptors | |||
| M1 | Low Affinity | >1000 |
Mechanism of Action and Signaling Pathways
This compound modulates key signaling pathways by interacting with G-protein coupled receptors (GPCRs). Its "modulator" activity stems from its ability to act as a partial agonist at certain receptors and an antagonist at others.
Dopamine D2 and Serotonin 5-HT1A Receptor Partial Agonism
Both D2 and 5-HT1A receptors are coupled to the inhibitory G-protein, Gi/o. As a partial agonist, this compound provides a sub-maximal response compared to a full agonist (like dopamine or serotonin). This activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism allows this compound to reduce receptor stimulation in a hyperdopaminergic state and increase it in a hypodopaminergic state.
Serotonin 5-HT2A Receptor Antagonism
The 5-HT2A receptor is coupled to the Gq/11 G-protein. Activation by an agonist like serotonin leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). As an antagonist, this compound blocks the receptor, preventing the agonist from binding and initiating this signaling cascade.
Application Notes for Cell-Based Assays
-
4.1 Functional Characterization of D2/5-HT1A Partial Agonism: Use cell lines expressing D2 or 5-HT1A receptors (e.g., CHO-K1 or HEK293 transfectants). Measure cAMP levels after stimulation with a known adenylyl cyclase activator like forskolin. This compound should inhibit forskolin-induced cAMP accumulation in a dose-dependent manner.
-
4.2 Functional Characterization of 5-HT2A Antagonism: Use cell lines expressing 5-HT2A receptors. Pre-incubate cells with varying concentrations of this compound before challenging with a 5-HT2A agonist (e.g., serotonin or DOI). Measure the inhibition of the agonist-induced calcium flux.
-
4.3 Neurite Outgrowth and Neuroplasticity Studies: PC12 cells are a suitable model for these assays. This compound has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, an effect mediated by both 5-HT1A and 5-HT2A receptors.
-
4.4 Cytotoxicity and Anti-Tumor Effect Screening: Recent studies suggest this compound has anti-tumor effects on various cancer cell lines (e.g., glioblastoma, pancreatic, lung) and cancer stem cells (CSCs), while showing minimal toxicity to non-cancer cells. Cell viability assays can be used to determine the IC50 in cancer vs. normal cell lines (e.g., A549, PANC-1 vs. IMR-90).
Experimental Workflow and Protocols
A generalized workflow for cell-based assays involving this compound treatment is outlined below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Administration of Brexpiprazole: Application Notes and Protocols for Researchers
Brexpiprazole, a serotonin-dopamine activity modulator, is a second-generation antipsychotic utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. Its unique pharmacological profile, characterized by partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, alongside antagonism at serotonin 5-HT₂ₐ receptors, necessitates thorough investigation into its long-term effects.[1][2] These application notes provide detailed protocols for the long-term administration of this compound in research settings, covering both oral and long-acting injectable formulations.
Oral Administration Protocols
Long-term oral administration is a common method for evaluating the chronic effects of this compound in both preclinical and clinical research.
Preclinical Research: Oral Gavage in Rodents
Oral gavage is a standard procedure for ensuring precise dosing in animal models. Studies have employed this method for periods ranging from days to two years to assess the long-term safety and efficacy of this compound.[3]
Protocol for Oral Gavage Administration in Rodents:
-
Vehicle Preparation:
-
A common vehicle for suspending this compound for oral administration is a 0.5% w/v methylcellulose solution in purified water.
-
To prepare, gradually add 0.5 g of methylcellulose to 100 mL of gently heated (60-70°C) purified water while stirring continuously until a uniform suspension is formed.
-
Allow the solution to cool to room temperature before use.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Levigate the powdered this compound with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the final desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Administration Procedure:
-
The typical administration volume for mice is 10 mL/kg of body weight, while for rats it is 5 mL/kg.[4]
-
Use a proper size gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) to minimize the risk of injury.
-
Gently restrain the animal and insert the gavage needle orally, advancing it into the esophagus.
-
Administer the suspension slowly and carefully to prevent aspiration.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Table 1: Quantitative Data from Preclinical Oral Administration Studies
| Species | Duration | Doses Administered | Key Findings | Reference |
| Mice | 2 years | Up to 5 mg/kg/day | Carcinogenicity assessment.[3] | |
| Rats | 2 years | Up to 30 mg/kg/day | No drug-related neoplasms noted. | |
| Mice | 3 days | 0.01 and 0.03 mg/kg | Evaluation of effects on agitation in a transgenic model of Alzheimer's disease. | |
| Rats | N/A | 10, 30, or 100 mg/kg | Assessment of general symptoms and behavior. |
Clinical Research: Oral Administration in Humans
Long-term clinical trials have provided extensive data on the safety and efficacy of oral this compound in patient populations. These studies often involve a titration phase followed by a maintenance phase.
Protocol for Long-Term Oral Administration in Clinical Trials (Example):
-
Initial Titration Phase:
-
Schizophrenia: Initiate at 1 mg once daily for Days 1-4. Increase to 2 mg on Day 5 and 4 mg on Day 8, based on clinical response and tolerability.
-
Major Depressive Disorder (Adjunctive): Start with 0.5 mg or 1 mg once daily. The dose may be increased to 2 mg once daily after one week.
-
-
Maintenance Phase:
-
The recommended target dose is typically between 2 mg and 4 mg once daily for schizophrenia and 2 mg once daily for MDD.
-
Flexible dosing (e.g., 1-4 mg/day) is often employed in long-term studies to optimize individual patient outcomes.
-
Table 2: Quantitative Data from Long-Term (52-Week) Oral Administration in Clinical Trials
| Indication | Mean Daily Dose (at last visit) | Mean Change in Body Weight | Reference |
| Schizophrenia | 3.1 mg | +2.1 kg | |
| Major Depressive Disorder (Adjunctive) | 1.5 mg | +3.2 kg |
Long-Acting Injectable (LAI) Administration Protocols
LAI formulations of this compound have been developed to improve treatment adherence by providing sustained therapeutic plasma concentrations.
Preclinical Research: Intramuscular Administration
Preclinical studies are crucial for evaluating the pharmacokinetics and local tolerance of LAI formulations.
Protocol for Intramuscular LAI Administration in Rodents:
-
Formulation Preparation:
-
A ready-to-use aqueous suspension of a this compound prodrug, such as this compound laurate (BPZL), can be utilized.
-
The formulation is typically developed using techniques like microfluidization to achieve a stable suspension with a controlled particle size.
-
-
Administration Procedure:
-
Administer the suspension via intramuscular injection into a suitable muscle group (e.g., gluteal muscle in rats).
-
The injection volume should be appropriate for the size of the muscle to avoid tissue damage.
-
Monitor the injection site for any signs of local reactions, such as inflammation or necrosis.
-
Table 3: Quantitative Data from Preclinical LAI Study
| Species | Formulation | Key Pharmacokinetic Finding | Reference |
| Rats & Beagles | This compound Laurate (BPZL) Suspension | Sustained plasma concentrations for 2-3 weeks without an initial burst release. |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with dopamine and serotonin pathways. Long-term administration studies are designed to assess the sustained impact on these systems and the resulting clinical outcomes.
Caption: this compound's mechanism from administration to therapeutic effect.
Caption: Workflow for a long-term clinical trial of oral this compound.
Caption: Workflow for a preclinical long-term oral this compound study.
References
Application of Brexpiprazole in Major Depressive Disorder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole, marketed under the trade name Rexulti, is an atypical antipsychotic agent approved as an adjunctive therapy for Major Depressive Disorder (MDD).[1][2][3] It is classified as a serotonin-dopamine activity modulator (SDAM).[4][5] This document provides a comprehensive overview of the application of this compound in MDD studies, including its pharmacological profile, preclinical evidence, and clinical efficacy. Detailed protocols for key experimental procedures are also provided to facilitate further research and drug development.
Mechanism of Action
The therapeutic effects of this compound in MDD are believed to be mediated through its unique interactions with multiple neurotransmitter systems. Unlike other antipsychotics, this compound exhibits a distinct pharmacological profile characterized by:
-
Partial agonism at dopamine D2 and serotonin 5-HT1A receptors. This dual action allows this compound to stabilize dopamine and serotonin levels in the brain.
-
Potent antagonism of serotonin 5-HT2A receptors. This action is a common feature of atypical antipsychotics and is thought to contribute to a reduced risk of extrapyramidal symptoms.
-
Antagonism of noradrenaline alpha 1B/2C receptors.
This multimodal activity is thought to synergistically contribute to its antidepressant and anxiolytic effects. This compound has lower intrinsic activity at the D2 receptor compared to aripiprazole, which may contribute to a lower incidence of akathisia and restlessness.
Pharmacokinetics
This compound is administered orally, and its bioavailability is not significantly affected by food. It has a long terminal half-life of approximately 91 hours. Metabolism occurs primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6. Dose adjustments may be necessary when co-administered with strong inhibitors or inducers of these enzymes, or in individuals who are poor CYP2D6 metabolizers.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Activity | Binding Affinity (Ki, nM) |
| Serotonin 5-HT1A | Partial Agonist | 0.12 |
| Serotonin 5-HT2A | Antagonist | 0.47 |
| Dopamine D2 | Partial Agonist | 0.30 |
| Dopamine D3 | Partial Agonist | 1.1 |
| Noradrenaline α1B | Antagonist | 0.17 |
| Noradrenaline α2C | Antagonist | 0.59 |
| Serotonin 5-HT2B | Antagonist | 1.9 |
| Serotonin 5-HT7 | Antagonist | 3.7 |
| Histamine H1 | Antagonist | 19 |
Table 2: Summary of Key Phase 3 Clinical Trial Efficacy Data in MDD (Adjunctive Therapy)
| Study | Treatment Group | Primary Endpoint (Change in MADRS Total Score from Baseline) | Response Rate (≥50% reduction in MADRS) | Remission Rate |
| PYXIS | This compound 2 mg/day + ADT | Significant reduction vs. placebo (LS mean difference = -3.21, P = 0.0002) | 23.4% (vs. 15.7% for placebo, P = 0.0429) | 14.9% (vs. 9% for placebo, P = 0.0671) |
| POLARIS | This compound 1 mg/day + ADT | No significant difference vs. placebo | 23.2% (vs. 14.3% for placebo) | Not reported |
| POLARIS | This compound 3 mg/day + ADT | Significant reduction vs. placebo (LS mean difference = -1.95, P = 0.0079) | 23.0% (vs. 14.3% for placebo) | Not reported |
| Sirius | This compound 2 mg/day + ADT | Significant reduction vs. placebo (LS mean difference = -2.30, P = 0.0074) | Not reported | Not reported |
| Pooled Analysis (4 Studies) | This compound 2-3 mg/day + ADT | Significant reduction vs. placebo (LS mean difference: -2.15, p < 0.0001) | Not reported | Not reported |
ADT: Antidepressant Therapy; LS: Least Squares; MADRS: Montgomery-Åsberg Depression Rating Scale
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Adjunctive this compound in MDD (Incidence ≥5%)
| Adverse Event | This compound 1–3 mg/day + ADT (%) | Placebo + ADT (%) |
| Akathisia | 8.0 | 2.6 |
| Headache | 5.8 | 6.0 |
| Weight Increased | 5.8 | 1.6 |
Experimental Protocols
Preclinical Evaluation of Antidepressant-like Effects in Rodent Models
Objective: To assess the potential antidepressant efficacy of this compound, alone or in combination with a standard antidepressant, in established rodent models of depression.
Models:
-
Forced Swim Test (FST): Measures behavioral despair.
-
Tail Suspension Test (TST): Also measures behavioral despair.
-
Unpredictable Chronic Mild Stress (UCMS): Models anhedonia, a core symptom of depression.
-
Social Defeat Stress: Models social avoidance and anhedonia.
Protocol for Forced Swim Test (Rat):
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg), vehicle, or a positive control (e.g., imipramine) intraperitoneally (i.p.) 60 minutes before the test.
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This is to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the cylinder for a 5-minute test session.
-
Data Acquisition: Videotape the session and score the duration of immobility during the 5-minute test. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Protocol for Radioligand Binding Assay (General):
-
Tissue Preparation: Prepare cell membranes from recombinant cell lines expressing the target receptor or from specific brain regions of animals (e.g., rat striatum for D2 receptors). Homogenize the tissue in an appropriate buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Protocol for Adjunctive this compound in MDD
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to a standard antidepressant in adult patients with MDD who have had an inadequate response to antidepressant therapy alone.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adults (18-65 years) with a diagnosis of MDD (DSM-5 criteria), who have had an inadequate response to one to three previous antidepressant treatments. Patients must have a Montgomery-Åsberg Depression Rating Scale (MADRS) total score of ≥18 at screening and baseline.
-
Exclusion Criteria: History of bipolar disorder, schizophrenia, or other psychotic disorders; substance use disorder within the last 6 months; significant suicidal ideation.
Study Phases:
-
Screening Phase (1-2 weeks): Assess eligibility and obtain informed consent.
-
Prospective Antidepressant Treatment Phase (8 weeks): All patients receive open-label treatment with a standard antidepressant (e.g., an SSRI or SNRI). Those who continue to have an inadequate response (e.g., <50% improvement in MADRS score) are eligible for randomization.
-
Randomization and Double-Blind Treatment Phase (6 weeks): Eligible patients are randomized to receive a fixed dose of this compound (e.g., 1 mg, 2 mg, or 3 mg daily) or placebo, in addition to their ongoing antidepressant.
-
Follow-up Phase (2-4 weeks): Monitor for any adverse events after discontinuation of the study drug.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the MADRS total score at the end of the 6-week double-blind treatment phase.
-
Secondary Efficacy Endpoints: Response rates (proportion of patients with ≥50% reduction in MADRS score), remission rates (proportion of patients with a MADRS score ≤10), and change in the Sheehan Disability Scale (SDS) score.
-
Safety and Tolerability: Assessed through the monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory tests.
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to compare the change in MADRS scores between the this compound and placebo groups.
Visualizations
Caption: this compound's multimodal mechanism of action.
Caption: Typical workflow of an adjunctive MDD clinical trial.
Caption: Logical relationship of this compound's multimodal action.
References
- 1. This compound: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 2. This compound: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes: Brexpiprazole as a Pharmacological Tool to Probe Dopamine D2 Receptor Function
Introduction
Brexpiprazole is a second-generation antipsychotic classified as a serotonin-dopamine activity modulator (SDAM).[1][2] Its distinct pharmacological profile makes it an invaluable tool for researchers studying the dopamine D2 receptor (D2R). This compound acts as a partial agonist at the D2R and serotonin 5-HT1A receptors, and an antagonist at the 5-HT2A and alpha-1B/2C adrenergic receptors.[3][4] A key feature that distinguishes this compound from its predecessor, aripiprazole, is its lower intrinsic activity at the D2 receptor.[5] This property allows it to functionally act as an antagonist in the presence of a dopamine surplus (as in the mesolimbic pathway in psychosis) and as an agonist where dopamine is deficient (as in the mesocortical pathway), thereby stabilizing the dopaminergic system.
These characteristics—high binding affinity, moderate partial agonism, and well-documented in vivo target engagement—render this compound an excellent pharmacological instrument for investigating D2R signaling, regulation, and its role in both normal physiology and neuropsychiatric disorders.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data that define this compound's interaction with the D2 receptor and other key targets.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
This table presents the dissociation constants (Ki) of this compound and the comparator drug aripiprazole for human (h) dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | hD₂L | hD₃ | h5-HT₁A | h5-HT₂A |
| This compound | 0.30 | <5 | 0.12 | 0.47 |
| Aripiprazole | 0.34 | - | 1.7 | 3.4 |
Table 2: In Vitro D2 Receptor Functional Activity
This table details the partial agonist activity of this compound at the human D2 receptor, measured via inhibition of cAMP accumulation. Emax represents the maximum effect relative to a full agonist.
| Compound | Assay | EC₅₀ (nM) | Intrinsic Activity (Eₘₐₓ) |
| This compound | cAMP Inhibition | 4.0 | 43% |
| Aripiprazole | cAMP Inhibition | 5.6 | 61% |
Table 3: In Vivo D2 Receptor Occupancy in Humans (PET Studies)
This table shows the dose-dependent occupancy of D2 receptors in the human brain by this compound, as measured by Positron Emission Tomography (PET).
| Daily Dose | D₂ Receptor Occupancy | Radiotracer Used | Reference |
| 1 mg | ~64% | [¹¹C]-(+)-PHNO | |
| 4 mg | ~80% | [¹¹C]-(+)-PHNO | |
| Single Dose (EC₅₀) | 7.75 - 8.13 ng/mL (plasma conc.) | [¹¹C]raclopride |
Visualizations: Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Cascade
The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This compound, as a partial agonist, modulates this pathway with an efficacy lower than that of the endogenous full agonist, dopamine.
Caption: D2 receptor partial agonism by this compound.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps for determining the binding affinity of this compound for the D2 receptor using a competitive radioligand binding assay.
References
- 1. This compound has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5‐HT2A receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.nmu.edu [commons.nmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the Treatment of Schizophrenia: A Review of this Novel Serotonin-Dopamine Activity Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
Application Notes and Protocols for Assessing Brexpiprazole's Procognitive Effects in Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) with a unique pharmacological profile that includes partial agonist activity at serotonin 5-HT1A and dopamine D2/3 receptors, and potent antagonist activity at 5-HT2A receptors.[1] This profile suggests potential procognitive effects, particularly in the context of cognitive impairment associated with psychiatric disorders like schizophrenia. These application notes provide detailed protocols for assessing the procognitive effects of this compound in preclinical animal models, focusing on the Novel Object Recognition (NOR) test and the Attentional Set-Shifting Task (ASST), two key behavioral assays in which this compound has demonstrated efficacy.[1][2]
Mechanism of Action and Signaling Pathways
This compound's procognitive effects are thought to be mediated by its multifaceted interaction with several neurotransmitter systems. Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, coupled with its partial agonism at D2 receptors, creates a balanced modulation of serotonergic and dopaminergic signaling.[1][2] This integrated action is believed to contribute to the amelioration of cognitive deficits.
The precise downstream signaling pathways underlying these effects are complex and involve the modulation of synaptic plasticity. Activation of 5-HT1A receptors and modulation of D2 receptor activity can influence downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which plays a critical role in learning and memory.
Data Presentation: Summary of Procognitive Effects
The following tables summarize the quantitative data from preclinical studies assessing the procognitive effects of this compound.
Table 1: Effects of this compound in the Novel Object Recognition (NOR) Test in a Phencyclidine (PCP)-Induced Cognitive Deficit Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | - | 0.25 ± 0.04 |
| PCP + Vehicle | - | -0.01 ± 0.05 |
| PCP + this compound | 1.0 | 0.21 ± 0.06* |
| PCP + this compound | 3.0 | 0.28 ± 0.07** |
| PCP + Aripiprazole | 10.0 | 0.03 ± 0.06 |
*p < 0.05, **p < 0.01 vs. PCP + Vehicle group. Data adapted from Maeda et al., 2014.
Table 2: Effects of this compound in the Attentional Set-Shifting Task (ASST) in a Phencyclidine (PCP)-Induced Cognitive Deficit Model in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Trials to Criterion (ED Shift, Mean ± SEM) |
| Vehicle + Vehicle | - | 12.1 ± 1.1 |
| PCP + Vehicle | - | 19.8 ± 1.5 |
| PCP + this compound | 1.0 | 13.5 ± 1.3# |
| PCP + Aripiprazole | 10.0 | 18.9 ± 2.0 |
#p < 0.05 vs. SubPCP/vehicle in the ED stage. Data adapted from Maeda et al., 2014.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size).
-
Video recording and analysis software.
-
70% ethanol for cleaning.
Protocol:
Detailed Steps:
-
Habituation (Day 1):
-
Allow each animal to explore the empty open field arena for 5-10 minutes to acclimate to the environment.
-
This reduces anxiety and exploratory behavior not related to the objects.
-
-
Training (T1) (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the animal in the center of the arena and allow it to freely explore the objects for 5 minutes.
-
Record the session to measure the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Retention Interval:
-
Return the animal to its home cage for a defined period (e.g., 1 hour).
-
-
Testing (T2) (Day 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the session and measure the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, a form of executive function, by requiring the animal to shift attention between different stimulus dimensions (e.g., odor and texture).
Materials:
-
A testing apparatus with a starting compartment and two choice compartments.
-
Pairs of digging pots with different digging media (e.g., sand, sawdust) and distinct odors (e.g., cinnamon, nutmeg).
-
Food rewards (e.g., a small piece of a preferred food).
Protocol:
Detailed Steps:
-
Food Restriction (1 week prior to testing):
-
Mildly food restrict the animals to 85-90% of their free-feeding body weight to motivate them to work for the food reward.
-
-
Habituation and Training (1 week):
-
Habituate the animals to the testing apparatus.
-
Train them to dig in the pots to find a food reward.
-
-
Testing (2 consecutive days):
-
The test consists of a series of discriminations where the animal must learn a rule to find the reward. The rule is based on either the digging medium or an odor applied to the medium. The animal must reach a criterion of 6 consecutive correct choices to move to the next stage.
-
Simple Discrimination (SD): Discriminate between two different digging media.
-
Compound Discrimination (CD): The irrelevant dimension (odor) is introduced, but the rule (digging medium) remains the same.
-
Reversal 1 (Rev1): The previously correct and incorrect digging media are switched.
-
Intra-Dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension is still the digging medium.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant dimension. This is the key measure of cognitive flexibility.
-
-
Data Analysis:
-
The primary measure is the number of trials required to reach the criterion for each stage.
-
An increase in the number of trials to reach criterion at the EDS stage compared to the IDS stage indicates a deficit in cognitive flexibility.
-
Conclusion
The Novel Object Recognition and Attentional Set-Shifting tasks are robust and reliable methods for assessing the procognitive effects of this compound in animal models of cognitive impairment. The detailed protocols and summary data provided in these application notes offer a framework for researchers to evaluate the therapeutic potential of this compound and other novel compounds for treating cognitive deficits in psychiatric disorders. The unique pharmacological profile of this compound, particularly its balanced effects on serotonergic and dopaminergic systems, underscores its promise as a procognitive agent.
References
Troubleshooting & Optimization
overcoming brexpiprazole solubility challenges in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to brexpiprazole's solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that affect its solubility?
A1: this compound is a weakly basic compound with a pKa of 7.8.[1][2] It is non-hygroscopic and exists as a white to off-white crystalline powder.[1][2] Its lipophilicity is high, with a logP value greater than 4.[1] These characteristics contribute to its very low aqueous solubility, especially at neutral and alkaline pH.
Q2: Why is this compound so difficult to dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4)?
A2: this compound is practically insoluble in water, with a reported solubility of just 0.0024 mg/mL at 25°C and 0.0063 mg/mL in water at pH 7.0. Its solubility is highly pH-dependent, showing increased solubility in acidic conditions (with maximum solubility at pH 4) and significantly decreased solubility at neutral and alkaline pH levels. Therefore, direct dissolution in a neutral buffer like PBS is challenging due to the drug's chemical nature.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The recommended method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this purpose. This stock solution can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration. See Protocol 1 for a detailed procedure.
Q4: My this compound precipitated after I diluted the stock solution into my aqueous buffer. What happened and how can I prevent it?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. This typically occurs if the concentration of the drug in the final aqueous solution exceeds its solubility limit in that specific buffer. It can also happen if the percentage of the organic co-solvent in the final solution is too low to maintain solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound.
-
Increase Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient. However, be mindful of the solvent's potential effects on your experimental system (e.g., cell viability, enzyme activity). Most cell-based assays can tolerate DMSO concentrations up to 0.1-0.5%.
-
Use a Solubilizing Excipient: Incorporating agents like cyclodextrins can significantly enhance aqueous solubility. See Protocol 3 for guidance.
-
Adjust pH: If your experiment allows, using a slightly more acidic buffer can improve solubility.
Q5: Can I use cyclodextrins to improve this compound solubility for my cell culture experiment?
A5: Yes, cyclodextrins are an effective method for enhancing the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form inclusion complexes with this compound, significantly improving its dissolution. Studies have demonstrated that a ternary complex of this compound, HP-β-CD, and succinic acid can further enhance solubility and dissolution rates. This approach can be particularly useful for minimizing the concentration of organic co-solvents in sensitive biological assays. See Protocol 3 for a detailed methodology.
Data Presentation
The following tables summarize key quantitative data regarding this compound's properties and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇N₃O₂S | |
| Molecular Weight | 433.6 g/mol | |
| Description | White to off-white crystalline powder | |
| Melting Point | ~183°C (with decomposition) | |
| pKa | 7.8 (weakly basic) | |
| logP | > 4 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | 0.0024 mg/mL | |
| Water (pH 7.0) | 0.0063 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |
| Ethanol (99.5%) | ~1.2 mg/mL | |
| 1:7 DMF:PBS (pH 7.2) | ~0.12 mg/mL |
Table 3: pH-Dependent Solubility Profile of this compound
| pH | Solubility | Observation | Reference |
| Acidic (pH < 4) | High | Solubility is significantly higher in acidic conditions. | |
| pH 4 | Maximum | Peak solubility is observed at approximately pH 4. | |
| Neutral to Alkaline | Low | Solubility decreases significantly as pH becomes neutral or alkaline. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-25 mg/mL).
-
Dissolution: Vortex the solution vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the powder is completely dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.
Protocol 2: Solubilization of this compound in an Aqueous Buffer (PBS) via Co-solvent Dilution
-
Thaw Stock: Thaw an aliquot of your this compound stock solution (from Protocol 1) at room temperature.
-
Pre-warm Buffer: Gently warm your sterile aqueous buffer (e.g., PBS, pH 7.2) to room temperature or 37°C.
-
Dilution: Perform serial dilutions. Add a small volume of the stock solution to a larger volume of the pre-warmed buffer while vortexing. It is critical to add the stock solution to the buffer, not the other way around, to minimize precipitation.
-
Final Concentration: Continue diluting until the desired final concentration of this compound is reached. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5%).
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 3: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the solvent evaporation method which has been shown to be effective.
-
Drug Solution: Dissolve a precisely weighed amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) in a round-bottom flask. Stir until a clear solution is formed.
-
Cyclodextrin Solution: In a separate container, prepare an aqueous solution of HP-β-CD. A drug-to-cyclodextrin molar ratio of 1:5 has been shown to be effective.
-
Complex Formation: Add the HP-β-CD solution to the this compound solution. Stir the mixture continuously.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This process leaves a thin film or solid residue of the this compound-HP-β-CD inclusion complex.
-
Reconstitution: The resulting solid complex can be dried, collected, and then dissolved directly into your desired aqueous experimental buffer to prepare the final working solution. The complex should exhibit significantly enhanced aqueous solubility compared to the drug alone.
Visualizations
The following diagrams illustrate key workflows and pathways related to working with this compound.
References
Brexpiprazole Synthesis and Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of brexpiprazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; sub-optimal reaction temperature; poor quality of starting materials or reagents. | Ensure all starting materials and reagents meet the required purity standards. Optimize the reaction temperature and time based on established protocols. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. |
| High Impurity Profile in Crude Product | Side reactions occurring during synthesis; presence of unreacted starting materials; degradation of the product. | Control the reaction temperature strictly to minimize side reactions. Ensure the correct stoichiometry of reactants. Use high-purity solvents and reagents.[1][2] The use of a suitable base and solvent, such as potassium carbonate in DMF, can help drive the reaction to completion and reduce starting material impurities.[3] |
| Difficulty in Removing Impurities During Purification | Co-precipitation of impurities with the product; inefficient recrystallization solvent system; impurities having similar solubility to this compound. | Screen different solvent systems for recrystallization to find one that provides good separation.[4] Activated carbon treatment can be employed to remove colored impurities and other by-products.[4] Column chromatography is generally avoided in industrial-scale purification due to cost and complexity, favoring optimized recrystallization instead. |
| Product Fails to Crystallize | Solution is too dilute; presence of impurities inhibiting crystallization; cooling rate is too fast. | Concentrate the solution to achieve supersaturation. Try seeding the solution with a small crystal of pure this compound. Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
| Inconsistent HPLC Results | Improper sample preparation; issues with the HPLC column or mobile phase; instrument malfunction. | Ensure the sample is fully dissolved in the mobile phase before injection. Use a validated HPLC method with a suitable column, such as a C18 column, and a well-defined mobile phase. Regularly check the performance of the HPLC system, including pump pressure and detector stability. |
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound?
A prevalent synthetic route involves the N-alkylation of 1-(benzo[b]thiophen-4-yl)piperazine with 7-(4-chlorobutoxy)-1H-quinolin-2-one. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
What are the critical process parameters to control during synthesis?
Key parameters to monitor and control include reaction temperature, reaction time, and the quality of raw materials. Temperature control is crucial to minimize the formation of process-related impurities.
What is the most effective method for purifying crude this compound?
Recrystallization is the most commonly cited and effective method for purifying this compound on a larger scale. This technique avoids the need for column chromatography, making it more suitable for industrial production.
Which solvent systems are recommended for the recrystallization of this compound?
Various solvent systems have been reported for the recrystallization of this compound. One common method involves using a mixture of a good solvent and an anti-solvent. For instance, dissolving the crude product in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding an anti-solvent such as ethanol, methanol, or ethyl acetate can induce crystallization of the pure product. Another approach involves using a single solvent like acetone or ethanol.
How can the purity of this compound be accurately determined?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound. A reversed-phase HPLC method using a C18 column with a suitable mobile phase, such as a mixture of a phosphate buffer and acetonitrile, can effectively separate this compound from its impurities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and purification of this compound.
Table 1: Recrystallization Parameters for this compound Purification
| Solvent System | Temperature (°C) | Key Steps | Reference |
| Ethanol/Water | Reflux | Dissolution, Activated Carbon Treatment, Cooling | |
| Acetone | Reflux | Dissolution, Activated Carbon Treatment, Hot Filtration, Cooling | |
| Dimethyl Sulfoxide/Ethyl Acetate | 40-80 | Dissolution, Addition of Anti-solvent, Crystallization | |
| Ethanol | 75-80 | Dissolution, Cooling, Filtration |
Table 2: HPLC Purity Analysis of this compound
| Purity Achieved | Analytical Method | Key Intermediates/Impurities Controlled | Reference |
| >99.5% | HPLC | 1-(benzo[b]thiophen-4-yl)piperazine | |
| >99.90% | HPLC | Persistent impurities from the synthetic route | |
| 99.3% (intermediate) | TLC/HPLC | By-products from condensation reaction |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes.
-
To a reaction vessel, add 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride, potassium carbonate, and dimethylformamide (DMF).
-
Stir the mixture at 30-40°C for approximately 30 minutes.
-
Add 7-(4-chlorobutoxy)-1H-quinolin-2-one and potassium iodide to the reaction mixture.
-
Heat the mixture to 90-100°C and stir for 2 hours, monitoring the reaction progress by TLC or HPLC.
-
While maintaining the temperature above 60°C, slowly add water to the reaction mixture.
-
Cool the mixture to below 10°C to precipitate the crude this compound.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with ethanol.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines a general recrystallization procedure.
-
Place the crude this compound in a suitable reaction flask.
-
Add a solvent (e.g., ethanol, acetone, or a mixture like ethanol/water) and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
If required, add activated carbon to the solution and continue to stir under reflux for a short period to decolorize.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: The signaling pathway of this compound, highlighting its multimodal mechanism of action.
References
- 1. This compound: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound: comparison with aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentiation of neurite outgrowth by this compound, a novel serotonin-dopamine activity modulator: a role for serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Common Adverse Effects of Brexpiprazole in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing brexpiprazole in animal studies. The information is designed to help manage common adverse effects observed in preclinical research, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during animal experiments with this compound, offering potential solutions and mitigation strategies.
Metabolic Adverse Effects: Weight Gain and Glycolipid Dysregulation
Question 1: We are observing significant weight gain in our rodent colony treated with this compound. What is the likely mechanism and how can we manage this?
Answer:
This compound-induced weight gain is a known adverse effect, likely mediated by its antagonist activity at histamine H1 and serotonin 5-HT2C receptors, which can lead to increased appetite and alterations in metabolism.[1][2][3][4]
Troubleshooting Guide:
-
Monitoring:
-
Record individual animal body weights at baseline and at least weekly throughout the study.
-
Monitor food and water intake daily to identify changes in consumption patterns.
-
At study termination, consider collecting and weighing adipose tissue depots (e.g., epididymal, retroperitoneal) to assess adiposity.
-
-
Management Strategies:
-
Dietary Control: If scientifically appropriate for the study design, consider providing a controlled diet with a fixed caloric content to all experimental groups.
-
Pharmacological Intervention: Co-administration of metformin has been shown to mitigate antipsychotic-induced weight gain.[5] A starting point for a protocol in rats could be based on existing literature for other atypical antipsychotics, but would require validation for your specific study.
-
Environmental Enrichment: Providing opportunities for increased physical activity through environmental enrichment may help to offset weight gain.
-
Question 2: Our this compound-treated animals are showing signs of hyperglycemia and dyslipidemia. What are the recommended protocols for monitoring these metabolic changes?
Answer:
This compound administration in rats has been shown to significantly increase fasting blood glucose and serum lipid levels, including triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL).
Troubleshooting Guide:
-
Blood Glucose Monitoring:
-
Fasting Blood Glucose: Collect blood samples from the tail vein after a 6-8 hour fast. Analyze glucose levels using a calibrated glucometer.
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage. Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to assess glucose clearance.
-
-
Serum Lipid Profile:
-
Collect terminal blood samples via cardiac puncture under anesthesia.
-
Separate serum and analyze for TG, TC, and LDL levels using commercially available assay kits.
-
Neurological Adverse Effects: Extrapyramidal Symptoms (EPS) and Akathisia
Question 3: How can we monitor for extrapyramidal symptoms (EPS) in our rodent models receiving this compound?
Answer:
While this compound is designed to have a lower risk of EPS compared to other antipsychotics due to its D2 receptor partial agonism, monitoring for these effects is still crucial. The most common method to assess drug-induced catalepsy, a proxy for parkinsonian-like side effects in rodents, is the bar test.
Troubleshooting Guide:
-
Catalepsy Assessment (Bar Test):
-
Gently place the animal's forepaws on a horizontal bar (e.g., 1 cm diameter) elevated approximately 9-10 cm above a flat surface.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
A prolonged latency compared to vehicle-treated controls is indicative of catalepsy. A cut-off time (e.g., 180 or 720 seconds) should be established.
-
Testing should be conducted at the time of expected peak drug concentration.
-
Question 4: We suspect some animals are exhibiting akathisia-like behaviors. How can we quantify this?
Answer:
Akathisia, a state of motor restlessness, can be challenging to model in animals. However, certain behavioral observations can be indicative of this adverse effect.
Troubleshooting Guide:
-
Behavioral Observation:
-
Increased Locomotor Activity: Monitor for an increase in general movement in an open field test.
-
Repetitive, purposeless movements: Observe for an increase in stereotyped behaviors such as repetitive sniffing, gnawing, or head weaving.
-
Frequent postural changes: Quantify the number of times the animal rears, grooms, or changes its location within a defined observation period.
-
-
Specialized Tests: While no single test perfectly models akathisia, some researchers use paradigms that measure an inability to remain still, such as monitoring activity in a confined space.
Quantitative Data from Animal Studies
The following tables summarize quantitative data on common adverse effects of this compound from published animal studies.
Table 1: Metabolic Effects of this compound in Rats
| Parameter | Vehicle Control (Mean ± SD) | This compound (0.5 mg/kg/day) (Mean ± SD) | Reference |
| Body Weight Gain (g) at 28 days | 55.2 ± 5.1 | 68.3 ± 6.2 | |
| Fasting Blood Glucose (mmol/L) at 4 weeks | 4.8 ± 0.4 | 6.2 ± 0.5 | |
| Serum Triglycerides (mmol/L) | 0.8 ± 0.1 | 1.2 ± 0.2 | |
| Serum Total Cholesterol (mmol/L) | 1.9 ± 0.2 | 2.5 ± 0.3 |
*p < 0.05 compared to vehicle control
Table 2: Extrapyramidal Symptom (Catalepsy) Liability of this compound in Rats
| Treatment | Catalepsy Score (seconds) (Mean ± SEM) | Reference |
| Vehicle | < 10 | |
| Haloperidol (0.63 mg/kg, s.c.) | 120 ± 20 | |
| This compound (3.0 and 10 mg/kg, p.o.) | No significant induction of catalepsy | |
| This compound (10 mg/kg) + Haloperidol (0.63 mg/kg) | Significantly reduced catalepsy compared to haloperidol alone |
Experimental Protocols
Protocol 1: Assessment of Catalepsy using the Bar Test
Objective: To quantify the cataleptic effects of this compound in rats.
Materials:
-
Horizontal bar (1 cm diameter, 15 cm length) fixed at a height of 10 cm from a flat surface.
-
Stopwatch or automated timing system.
-
Experimental animals (rats).
-
This compound and vehicle solutions.
Procedure:
-
Administer this compound or vehicle to the rats according to the study design (e.g., oral gavage).
-
At the time of predicted peak plasma concentration of this compound, place each rat individually in the testing area.
-
Gently position the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Record the time (in seconds) it takes for the rat to remove both forepaws from the bar.
-
If the rat does not move its paws within a pre-determined cut-off time (e.g., 180 seconds), end the trial and record the cut-off time as the result.
-
Return the rat to its home cage.
-
Analyze the data by comparing the mean latencies between treatment groups.
Protocol 2: Monitoring Metabolic Parameters
Objective: To assess the impact of chronic this compound administration on weight and glucose metabolism in rodents.
Materials:
-
Weighing scale.
-
Glucometer and test strips.
-
Glucose solution for OGTT (e.g., 20% glucose in sterile water).
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
-
Centrifuge.
-
Serum analysis kits for lipids.
Procedure:
-
Body Weight:
-
Record the body weight of each animal at the start of the study (baseline) and at least once a week thereafter.
-
-
Fasting Blood Glucose:
-
Fast the animals for 6-8 hours (with free access to water).
-
Collect a small blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform this test after a period of chronic drug administration.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
At time 0, collect a baseline blood sample for glucose measurement.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes after glucose administration.
-
Measure blood glucose at each time point.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
-
Terminal Serum Lipid Analysis:
-
At the end of the study, anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze the serum for triglycerides, total cholesterol, and LDL using appropriate assay kits.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for monitoring this compound's adverse effects.
Caption: Signaling pathways for this compound's adverse effects.
References
- 1. Models of Affective Illness: Chronic Mild Stress in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. progressresearch.org [progressresearch.org]
interpretation of anomalous data in brexpiprazole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brexpiprazole. The information is designed to help interpret anomalous data and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a serotonin-dopamine activity modulator. It primarily acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2][3][4] It also has a high affinity for several other receptors, including α1B- and α2C-adrenergic receptors where it acts as an antagonist.[1]
Q2: We are observing high variability in our D2 receptor binding assays with this compound. What are the potential causes?
A2: High variability in D2 receptor binding assays can stem from several factors. Ensure that your membrane preparations are of high quality and consistency. The concentration of the radioligand should be at or below its dissociation constant (Kd) to avoid underestimation of this compound's affinity. Also, verify that the incubation time is sufficient to reach equilibrium.
Q3: Our functional assays show a weaker than expected cAMP response to this compound at the 5-HT1A receptor. Why might this be?
A3: this compound is a partial agonist at the 5-HT1A receptor. The observed response will be lower than that of a full agonist. The level of receptor expression in your cell line can also significantly impact the magnitude of the cAMP response. Additionally, ensure that phosphodiesterase (PDE) inhibitors are included in your assay buffer to prevent cAMP degradation.
Q4: In our in vivo studies, we are seeing significant sedative effects at higher doses of this compound, which is confounding our behavioral experiments. Is this expected?
A4: Yes, sedation can be an expected effect of this compound, likely due to its antagonist activity at histamine H1 receptors. Consider adjusting the dose and the timing of administration relative to the behavioral testing. It may also be beneficial to acclimate the animals to the testing environment to minimize stress-induced sedation.
Q5: Are there any known species differences in this compound's receptor affinity that could affect our results?
A5: While this compound's general pharmacological profile is consistent across species, there can be subtle differences in receptor binding affinities. It is always recommended to use species-specific reagents and validate your assays accordingly. For example, the binding affinity of this compound to rat and human receptors may not be identical, which could influence the translation of findings from preclinical to clinical studies.
Troubleshooting Guides
Anomalous Data in Radioligand Binding Assays
| Observed Anomaly | Potential Cause | Troubleshooting Steps |
| Inconsistent Kᵢ Values | Improper membrane preparation, incorrect radioligand concentration, insufficient incubation time. | Ensure consistent membrane preparation protocol. Use a radioligand concentration at or below its Kₔ. Perform time-course experiments to determine equilibrium. |
| High Non-Specific Binding | Radioligand sticking to filters or vials, poor quality radioligand, inappropriate blocking agents. | Pre-treat filters with polyethyleneimine (PEI). Use appropriate blocking agents in the assay buffer. Test the purity of the radioligand. |
| Low Specific Binding | Low receptor expression in the cell line or tissue, degraded receptor preparation, inactive radioligand. | Use a cell line with higher receptor expression. Prepare fresh membranes and store them properly. Check the activity of the radioligand. |
Anomalous Data in Functional Assays (cAMP & Calcium Mobilization)
| Observed Anomaly | Potential Cause | Troubleshooting Steps |
| No or Weak Response (Agonist Mode) | Low receptor expression, cell passage number too high, incorrect assay buffer composition. | Confirm receptor expression in the cell line. Use cells at a lower passage number. Ensure the assay buffer contains necessary components like PDE inhibitors for cAMP assays. |
| High Basal Signal | Constitutive receptor activity, inappropriate cell density, presence of endogenous agonists in the serum. | Use a neutral antagonist to determine the level of constitutive activity. Optimize cell seeding density. Serum-starve cells before the assay. |
| "Bell-Shaped" Dose-Response Curve | Compound cytotoxicity at high concentrations, receptor desensitization. | Perform a cell viability assay to check for cytotoxicity. Reduce the incubation time to minimize desensitization. |
Anomalous Data in In Vivo Experiments
| Observed Anomaly | Potential Cause | Troubleshooting Steps |
| High Variability in Behavioral Readouts | Improper animal handling, environmental stressors, incorrect drug administration. | Ensure consistent and gentle animal handling. Acclimate animals to the testing environment. Verify the accuracy of the dosing procedure (e.g., i.p., s.c.). |
| Unexpected Pharmacokinetic Profile | Issues with drug formulation, incorrect route of administration for the vehicle used. | Ensure the drug is fully dissolved or suspended in the vehicle. Use the appropriate vehicle for the chosen route of administration. |
| Low Receptor Occupancy | Dose is too low, rapid metabolism of the drug, timing of the measurement is off. | Perform a dose-response study. Measure plasma drug concentrations to correlate with occupancy. Conduct time-course studies to determine peak occupancy. |
Data Presentation
This compound Receptor Binding Affinities (Kᵢ, nM)
| Receptor | Human | Rat |
| Dopamine D₂ | 0.30 | 0.49 |
| Serotonin 5-HT₁ₐ | 0.12 | 0.29 |
| Serotonin 5-HT₂ₐ | 0.47 | 1.1 |
| α₁₋Adrenergic | 0.59 | 1.9 |
| α₂₋Adrenergic | 0.17 | 0.53 |
Data compiled from publicly available sources.
This compound In Vivo Receptor Occupancy
| Receptor | Dose (mg/day) | Occupancy (%) |
| Dopamine D₂ | 1 | 64 ± 8 |
| 4 | 80 ± 12 | |
| Serotonin 5-HT₂ₐ | 1 | 28 |
| 4 | 45 | |
| Serotonin 5-HT₁ₐ | 4 | <5 |
Data from a PET study in subjects with schizophrenia.
Common Treatment-Emergent Adverse Events with this compound
| Adverse Event | This compound (2-4 mg/day) % | Placebo % |
| Akathisia | 4.4 - 9.4 | 4.6 |
| Weight Increase | 7.8 | 2.9 |
| Insomnia | 8.6 | 5.5 |
| Headache | 6.4 | 6.1 |
| Agitation | 5.4 | 4.5 |
Data from pooled clinical trials in schizophrenia.
Experimental Protocols
Dopamine D₂ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D₂ receptor.
Materials:
-
HEK293 cells stably expressing the human D₂ receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific determinant: Haloperidol (10 µM).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293-hD₂ cells in ice-cold membrane preparation buffer.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound, and 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of haloperidol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein).
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Serotonin 5-HT₁ₐ Receptor Functional Assay (cAMP)
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the human 5-HT₁ₐ receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Preparation:
-
Plate CHO-h5-HT₁ₐ cells in a 384-well plate and incubate overnight.
-
-
Functional Assay:
-
Remove the culture medium and add stimulation buffer containing various concentrations of this compound.
-
To stimulate adenylyl cyclase, add forskolin (final concentration ~1-10 µM).
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the curve.
-
Mandatory Visualization
Caption: this compound's primary signaling pathways.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Agitation in Alzheimer Dementia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of brexpiprazole to ensure stability
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability of brexpiprazole for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term stability, specific temperature-controlled storage is recommended. Keep the substance away from moisture, direct sunlight, and strong light or heat.[1][3]
Q2: How should I store this compound in solution?
A2: For maximum stability, solutions of this compound should be stored at low temperatures. Aqueous solutions are not recommended for storage longer than one day. If using an organic solvent, it is best to prepare fresh solutions for each experiment.
Q3: What is the shelf life of this compound under recommended conditions?
A3: The stability of this compound depends on its form (powder vs. solvent) and the storage temperature. As a crystalline solid, it can be stable for at least four years when stored at -20°C. For shorter periods, storage at 4°C is also acceptable.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. It should be protected from light to prevent degradation. Commercially available tablets are typically film-coated to shield the active ingredient from light.
Q5: What solvents can be used to dissolve this compound?
A5: this compound is practically insoluble in water but is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMF and then dilute it with the aqueous buffer of choice.
Storage and Stability Data
Table 1: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Duration | Source |
| Powder (Solid) | -20°C | ≥ 4 years | |
| Powder (Solid) | 4°C | 2 years | |
| In Solvent | -80°C | 2 years | |
| In Solvent | -20°C | 1 year | |
| Aqueous Solution | Room Temperature | ≤ 1 day |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Water | Practically Insoluble | |
| 1:7 solution of DMF:PBS (pH 7.2) | ~0.12 mg/mL |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the correct temperature and protected from light and moisture as per the guidelines in Table 1.
-
Check Solution Age: If using a stock solution, ensure it was prepared recently. Aqueous solutions should be made fresh daily.
-
Assess Purity: Use an analytical technique like HPLC to check the purity of your this compound sample and look for the presence of degradation products.
-
Review Handling Procedures: Ensure appropriate handling procedures were followed, such as using a well-ventilated area and avoiding contamination.
-
Issue 2: Difficulty dissolving this compound in an aqueous buffer.
-
Possible Cause: this compound has very low aqueous solubility.
-
Troubleshooting Steps:
-
Use an Organic Co-solvent: First, dissolve the this compound powder in a minimal amount of a water-miscible organic solvent such as DMF or DMSO.
-
Dilute with Buffer: Slowly add the aqueous buffer of your choice to the organic solution while mixing.
-
Purge with Inert Gas: To prevent oxidation, especially when preparing stock solutions, the solvent can be purged with an inert gas like nitrogen or argon before adding the this compound.
-
Issue 3: Evidence of compound degradation (e.g., new peaks in HPLC, color change).
-
Possible Cause: Exposure to stress conditions such as light, heat, or oxidative stress. This compound is known to be susceptible to oxidative degradation.
-
Troubleshooting Steps:
-
Protect from Light: Always handle the solid compound and solutions in a light-protected environment (e.g., using amber vials, covering glassware with foil).
-
Avoid High Temperatures: Do not expose the compound to high heat unless it is part of a controlled thermal degradation study.
-
Use Antioxidants: For formulations where oxidative degradation is a concern, the addition of antioxidants may improve stability.
-
Control pH: The stability of this compound can be pH-dependent. Ensure the pH of your solution is appropriate for your experiment and consider that a low-pH microenvironment may improve stability.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Initial Dissolution: Add a minimal volume of DMF or DMSO to the solid compound to dissolve it completely. For example, to achieve a final concentration of 0.12 mg/mL in a PBS buffer, first create a more concentrated stock in pure DMF.
-
Dilution: While vortexing or stirring, slowly add the desired aqueous buffer (e.g., PBS, pH 7.2) to the dissolved this compound-DMF solution to reach the final target concentration.
-
Filtration (Optional): If any precipitate is observed, filter the solution through a suitable 0.22 µm syringe filter.
-
Usage: Use the freshly prepared aqueous solution immediately. Storage for more than 24 hours is not recommended.
Protocol 2: Forced Degradation (Stress Testing) Study Workflow
Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a drug.
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent. Also, retain a sample of the solid powder for solid-state stress tests.
-
Stress Conditions: Expose the samples to various stress conditions as per ICH guidelines (e.g., Q1B for photostability).
-
Acid Hydrolysis: Add 0.1 N HCl to a solution sample and keep it at room or elevated temperature for a specified period.
-
Base Hydrolysis: Add 0.1 N NaOH to a solution sample under similar conditions.
-
Oxidative Degradation: Treat a solution sample with a reagent like 3% hydrogen peroxide.
-
Thermal Degradation: Expose a solid or solution sample to high temperatures (e.g., 60-80°C).
-
Photostability: Expose solid and solution samples to a controlled light source providing illumination of not less than 1.2 million lux hours.
-
-
Neutralization: After the exposure period, neutralize the acid and base hydrolysis samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Characterization: Quantify the remaining this compound and characterize any significant degradation products that have formed.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Variability in Brexpiprazole Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide troubleshooting guidance for experiments involving brexpiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an atypical antipsychotic characterized as a serotonin-dopamine activity modulator (SDAM). Its therapeutic effects are believed to be mediated through a combination of:
-
Partial agonism at serotonin 5-HT1A and dopamine D2 receptors.[1]
-
Antagonism at serotonin 5-HT2A receptors.[1]
It also exhibits high affinity for several other monoaminergic receptors, including dopamine D3 and various adrenergic receptors, which may contribute to its overall pharmacological profile.[1][2]
Q2: What are the known binding affinities (Ki) of this compound for its primary targets?
The binding affinity of this compound can show some variability across different studies and experimental conditions. Below is a summary of reported Ki values.
| Receptor | Reported Ki (nM) | Reference(s) |
| Dopamine D2 | 0.30 | [3] |
| Serotonin 5-HT1A | 0.12 | |
| Serotonin 5-HT2A | 0.47 | |
| Dopamine D3 | 1.1 |
Note: Ki values are a measure of binding affinity; a lower value indicates a higher affinity.
Q3: What are the main metabolic pathways for this compound and how can this contribute to experimental variability?
This compound is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 . Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, such as "poor metabolizers" (PMs), "intermediate metabolizers" (IMs), and "extensive metabolizers" (EMs).
-
CYP2D6 Poor Metabolizers: Individuals with reduced CYP2D6 function will metabolize this compound more slowly, leading to higher plasma concentrations of the drug. This can be a significant source of variability in both in vivo animal studies (if using different strains) and clinical trials. For this reason, a 50% dose reduction is often recommended for patients who are known CYP2D6 poor metabolizers.
The major metabolite of this compound is DM-3411, which is not considered to be pharmacologically active.
Q4: Is this compound stable in solution and under what conditions might it degrade?
This compound is generally stable under acidic and thermal stress conditions. However, it is susceptible to degradation under oxidative and photolytic conditions.
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products, including N-oxides.
-
Photodegradation: Exposure to light can also cause degradation.
To ensure reproducibility, it is crucial to protect this compound solutions from light and to avoid the presence of strong oxidizing agents.
Troubleshooting Guides
In Vitro Assays
Issue 1: High Variability in Radioligand Binding Assay Results
-
Question: My Ki values for this compound in a dopamine D2 receptor binding assay are inconsistent across experiments. What could be the cause?
-
Answer: Variability in radioligand binding assays can stem from several factors. Here is a troubleshooting workflow:
Troubleshooting workflow for radioligand binding assays. Potential Solutions:
-
Radioligand Quality: Ensure the radioligand has not degraded. Use a fresh aliquot if possible.
-
This compound Stock: Prepare a fresh stock solution of this compound and verify its concentration.
-
Assay Buffer: Confirm the pH and composition of your assay buffer.
-
Incubation Time: Ensure you have reached equilibrium in your binding reaction.
-
Protein Concentration: Use a consistent amount of membrane preparation across all wells and experiments.
-
Washing: Insufficient washing can lead to high non-specific binding. Increase the number or volume of washes with ice-cold buffer.
-
Issue 2: Low Potency or Efficacy in Functional Assays
-
Question: this compound is showing lower than expected potency (higher EC50/IC50) in my 5-HT1A receptor cAMP functional assay. Why might this be?
-
Answer: The observed potency and efficacy of this compound in functional assays can be influenced by several experimental parameters.
Troubleshooting workflow for functional GPCR assays. Potential Solutions:
-
Cell Line Health: Use cells at a consistent and low passage number, as receptor expression levels can change over time in culture.
-
Receptor Expression: Verify the expression of the target receptor in your cell line.
-
Agonist Concentration (for antagonist mode): When testing for antagonism, use an agonist concentration at or near the EC80 to ensure a sufficient assay window.
-
Cell Density: Optimize the number of cells seeded per well.
-
Incubation Time: Ensure sufficient incubation time for the compound to exert its effect.
-
In Vivo Assays
Issue 3: High Variability in Rodent Behavioral Studies
-
Question: I am observing significant variability in the behavioral responses of mice to this compound in a locomotor activity test. What are the potential sources of this variability?
-
Answer: Behavioral studies in rodents are susceptible to a variety of influencing factors.
Sources of Variability in Rodent Behavioral Studies:
Factor Description Potential Mitigation Animal-Related Strain, sex, age, and individual differences in metabolism (e.g., CYP enzyme activity). Use a consistent strain, sex, and age of animals. Consider using both male and female animals and analyzing the data separately. Environmental Housing conditions, handling, time of day for testing, and noise levels. Acclimatize animals to the testing room. Handle animals consistently. Test at the same time each day. Drug Administration Route of administration, vehicle used, and volume injected. Use a consistent route of administration and vehicle. Ensure accurate dosing. Behavioral Paradigm Habituation to the testing apparatus, and specific parameters of the test. Ensure adequate habituation periods. Standardize all aspects of the behavioral testing protocol. This compound has been shown to attenuate hyper-exploratory behavior in dopamine transporter (DAT) knockdown mice, a model of mania. It has also been shown to reduce impulsive-like responses in mice.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the Ki value for this compound using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Serotonin 5-HT1A Receptor
This protocol is for measuring the partial agonist activity of this compound at the 5-HT1A receptor, which is a Gi-coupled receptor.
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay Principle: Activation of the Gi-coupled 5-HT1A receptor leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Procedure:
-
Seed the cells in a 96- or 384-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.
-
Add varying concentrations of this compound and a known 5-HT1A agonist (as a positive control).
-
Incubate for a predetermined time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 and maximal efficacy (Emax).
Protocol 3: In Vivo Microdialysis in Rats
This protocol is a general outline for measuring extracellular dopamine levels in the rat striatum following this compound administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgery: Implant a microdialysis guide cannula targeting the striatum. Allow for a recovery period.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., via subcutaneous injection) and continue collecting dialysate samples at regular intervals.
-
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
In vivo microdialysis studies have shown that this compound can slightly reduce extracellular dopamine in the nucleus accumbens.
References
- 1. Characterization of potential degradation products of this compound by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Brexpiprazole Long-Term Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term clinical trials of brexpiprazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Patient Management & Adherence
Question: What are the most common reasons for patient discontinuation in long-term this compound trials, and how can we mitigate them?
Answer: In long-term studies of this compound for schizophrenia, common reasons for discontinuation include withdrawal of consent, adverse events, and worsening of the underlying illness.[1][2] For instance, in one 52-week study, 14.6% of patients discontinued due to treatment-emergent adverse events (TEAEs), with the most common being schizophrenia itself (8.8%) and psychotic disorder (1.5%).[1][3] In a study on major depressive disorder (MDD), the discontinuation rate due to TEAEs was lower at 8.6%.[4]
Troubleshooting Strategies:
-
Proactive Symptom Monitoring: Regularly assess for early signs of worsening psychosis or depression using validated scales to allow for timely intervention.
-
Adverse Event Management: Educate patients about potential side effects and have clear protocols for managing common issues like weight gain and akathisia.
-
Therapeutic Alliance: Building a strong patient-investigator relationship can enhance adherence and encourage open communication about challenges. Discussing how the medication can ameliorate subjectively distressing symptoms can improve therapeutic adherence.
Question: How can we effectively manage weight gain and metabolic changes in long-term this compound studies?
Answer: Weight gain is a recognized TEAE with long-term this compound treatment. In schizophrenia trials, the mean weight increase was about 2.1 kg to 3.2 kg over 52-58 weeks. For MDD, the mean increase was around 3.2 kg to 3.8 kg over a similar period. While significant, these changes are often not associated with clinically meaningful alterations in metabolic parameters like lipids and glucose.
Troubleshooting Protocol:
-
Baseline Assessment: Record baseline weight, BMI, and fasting metabolic parameters (glucose, lipids).
-
Regular Monitoring: Monitor weight at each visit and repeat fasting labs at scheduled intervals (e.g., every 3-6 months).
-
Lifestyle Intervention: Provide counseling on diet and exercise at the start of the trial and reinforce at subsequent visits.
-
Categorical Shift Analysis: Analyze shifts in metabolic parameters from normal to borderline or high to assess clinically relevant changes.
Adverse Event Management
Question: What is the best practice for identifying and managing akathisia during a long-term trial?
Answer: Akathisia is a common extrapyramidal symptom (EPS) associated with this compound, though its incidence appears lower than with aripiprazole. In long-term MDD studies, the incidence of akathisia was reported to be around 6.7%.
Troubleshooting Protocol:
-
Systematic Assessment: Use a validated scale like the Barnes Akathisia Rating Scale (BARS) at baseline and regular intervals to formally assess for akathisia.
-
Dose Adjustment: If akathisia emerges, consider a dose reduction of this compound as a first step, if clinically feasible.
-
Pharmacological Intervention: If symptoms persist, consider treatment with agents like propranolol or benzodiazepines, depending on the trial protocol's allowed concomitant medications.
-
Clear Reporting: Document the severity, onset, and management of akathisia meticulously in the case report form.
Question: How should we handle the reporting of Treatment-Emergent Adverse Events (TEAEs), especially Serious Adverse Events (SAEs)?
Answer: All TEAEs must be systematically documented, regardless of their perceived relationship to the study drug. For SAEs, expedited reporting to the sponsor and regulatory authorities is crucial, often within 24 hours.
Workflow for TEAE/SAE Reporting:
-
Identification: Clinical staff should be trained to identify potential AEs through patient interviews, physical examinations, and laboratory results.
-
Documentation: Immediately document the event with a detailed description, onset and resolution dates, severity, and an assessment of causality.
-
Assessment: The investigator must assess the seriousness of the event and its potential relationship to this compound.
-
Reporting:
-
Non-Serious AEs: Record in the electronic case report form (eCRF) at the next scheduled data entry point.
-
SAEs: Report to the sponsor immediately (within 24 hours) using the designated SAE report form. The sponsor is then responsible for reporting to regulatory authorities.
-
-
Follow-up: Continue to monitor the patient and document the outcome of the AE until it has resolved or stabilized.
Efficacy and Placebo Response
Question: We are observing a high placebo response in our schizophrenia trial. What strategies can be implemented to mitigate this?
Answer: A high placebo response can diminish the observed treatment effect of this compound. Factors contributing to this include patient expectations, shorter duration of illness in trial populations, and the level of interaction with clinical staff.
Mitigation Strategies:
-
Patient Selection: Enroll patients with a well-documented history of schizophrenia and a certain threshold of symptom severity. Avoid including patients who are too mildly ill or prone to spontaneous recovery.
-
Standardized Assessments: Ensure all raters are extensively trained and calibrated on the Positive and Negative Syndrome Scale (PANSS) to ensure consistency and minimize rater-induced variability.
-
Centralized Rating: Consider using centralized or remote raters to reduce site-to-site variability in scoring.
-
Trial Design: Implement a placebo lead-in phase to identify and exclude subjects who show a marked response to placebo before randomization.
Data Presentation
Table 1: Discontinuation Rates in Long-Term this compound Studies
| Indication | Study Duration | N | Completion Rate (%) | Discontinuation due to TEAEs (%) | Reference |
| Schizophrenia | 52 weeks | 1072 | 47.4 | 14.6 | |
| Schizophrenia | 52 weeks | 210 | 48.3 | 17.2 | |
| MDD (Adjunctive) | 52 weeks | 1547 | 46.7 | 8.6 | |
| MDD (Adjunctive) | 26 weeks | 1397 | 83.9 | 8.6 |
Table 2: Common Treatment-Emergent Adverse Events (Incidence ≥5%) in Long-Term this compound Studies
| Adverse Event | Schizophrenia (up to 52 weeks) (%) | MDD (Adjunctive, up to 52 weeks) (%) | Reference |
| Weight Increased | 7.8 - 10.5 | 17.7 | |
| Insomnia | 8.1 - 8.6 | 6.3 | |
| Headache | 6.4 - 8.6 | 7.2 | |
| Akathisia | 4.8 | 6.7 | |
| Agitation | 5.4 | N/A | |
| Somnolence | N/A | 8.0 | |
| Increased Appetite | N/A | 6.3 | |
| Fatigue | N/A | 6.1 | |
| Anxiety | N/A | 5.2 |
Table 3: Mean Change in Body Weight in Long-Term this compound Studies
| Indication | Duration | Mean Weight Change (kg) | Reference |
| Schizophrenia | 26 weeks | +1.3 | |
| Schizophrenia | 52 weeks | +2.1 | |
| Schizophrenia | 58 weeks | +3.2 | |
| MDD (Adjunctive) | 26 weeks | +2.7 | |
| MDD (Adjunctive) | 52 weeks | +3.2 | |
| MDD (Adjunctive) | 58 weeks | +3.8 |
Experimental Protocols
Protocol 1: Assessment of Efficacy in Schizophrenia
-
Objective: To evaluate the long-term efficacy of this compound in maintaining symptom control in adults with schizophrenia.
-
Primary Efficacy Measure: Time to impending relapse.
-
Secondary Efficacy Measures:
-
Positive and Negative Syndrome Scale (PANSS): Administered at baseline and at scheduled follow-up visits (e.g., weeks 1, 2, 4, 8, and then every 6-8 weeks). The PANSS is a 30-item scale assessing positive, negative, and general psychopathology symptoms.
-
Clinical Global Impressions - Severity (CGI-S) and Improvement (CGI-I): Assessed at each visit to provide a global impression of the patient's illness severity and change over time.
-
Personal and Social Performance (PSP) Scale: Administered at baseline and key follow-up points (e.g., weeks 8, 26, 52) to measure social functioning.
-
Protocol 2: Monitoring of Extrapyramidal Symptoms (EPS)
-
Objective: To monitor and quantify the incidence and severity of EPS during long-term this compound treatment.
-
Methodology:
-
Simpson-Angus Scale (SAS): To assess for parkinsonism. Administered at baseline and regular intervals.
-
Barnes Akathisia Rating Scale (BARS): To specifically assess for akathisia. Administered at baseline and regular intervals.
-
Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia. Administered at baseline and regular intervals (e.g., every 3-6 months).
-
-
Data Collection: All scores are recorded in the patient's eCRF. Any clinically significant findings or changes from baseline should trigger a clinical evaluation and be reported as an adverse event if appropriate.
Visualizations
Caption: this compound's multimodal receptor binding profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. O7.5. LONG-TERM SAFETY AND TOLERABILITY OF this compound IN PATIENTS WITH SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Long-Term, Open-Label Study to Evaluate the Safety and Tolerability of this compound as Maintenance Treatment in Adults with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Long-Term, Open-Label Study to Evaluate the Safety and Tolerability of this compound as Adjunctive Therapy in Adults With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Value of Preclinical Brexpiprazole Studies
This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during preclinical experiments with brexpiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be targeting in our preclinical models?
A1: this compound is classified as a serotonin-dopamine activity modulator (SDAM).[1] Its primary mechanism involves a combination of:
-
Partial agonism at the dopamine D2 receptor , with lower intrinsic activity than aripiprazole.[2][3] This helps stabilize dopamine activity without causing excessive blockade, which is thought to reduce the risk of extrapyramidal symptoms (EPS).[4][5]
-
Partial agonism at the serotonin 5-HT1A receptor . This action is associated with antidepressant and anxiolytic effects.
-
Potent antagonism at the serotonin 5-HT2A receptor . This contributes to its antipsychotic effects and may also reduce the risk of EPS.
-
Antagonism at adrenergic α1B and α2C receptors .
Your preclinical models should ideally be able to assess the unique contributions of this combined receptor profile.
Q2: We are not seeing the expected antipsychotic-like effects in our rodent model. What could be the issue?
A2: Several factors could be at play. Please refer to the troubleshooting guide below (Troubleshooting Guide 1). Common issues include incorrect dosing, inappropriate behavioral paradigm selection, or issues with the animal model itself. For example, this compound's efficacy has been demonstrated in models like reversing PCP-induced cognitive deficits and inhibiting DOI-induced head twitches in rats. Ensure your chosen model is sensitive to the serotonin-dopamine modulating effects of the drug.
Q3: How does this compound's receptor binding profile compare to aripiprazole, and how might this affect our experimental design?
A3: this compound and aripiprazole share a similar mechanism as D2 receptor partial agonists, but with key differences. Compared to aripiprazole, this compound has:
-
Lower intrinsic activity at the D2 receptor, which is linked to a lower incidence of akathisia and restlessness.
-
A higher affinity (approximately 10-fold) and potency for the 5-HT1A receptor.
-
More potent antagonism at 5-HT2A receptors.
These differences mean that preclinical studies designed to differentiate the two might focus on 5-HT1A-mediated behaviors (e.g., anxiety, depression models) or models sensitive to akathisia.
Q4: What is a typical dose range for this compound in preclinical rodent studies, and what pharmacokinetic properties should we consider?
A4: Doses in preclinical rodent studies often range from 1 mg/kg to 30 mg/kg, depending on the model and desired effect. For example, doses of 1.0 and 3.0 mg/kg have been shown to reverse PCP-induced cognitive impairment in mice. It's crucial to consider the drug's pharmacokinetics. In rats, the oral availability is relatively low (13.6%), and it is highly protein-bound (≥99%). The metabolism is primarily through CYP3A4 and CYP2D6 enzymes. Researchers should consider these factors when determining the route of administration and dosing schedule to achieve clinically relevant plasma concentrations.
Q5: Are there specific preclinical tests where this compound shows a more robust effect than other antipsychotics?
A5: Preclinical studies suggest this compound may have advantages in models of cognitive impairment associated with schizophrenia. For instance, this compound was effective in reversing phencyclidine (PCP)-induced cognitive deficits in mice, whereas aripiprazole was not, an effect potentially mediated by its potent 5-HT1A agonism. It also shows strong efficacy in models of antidepressant and anxiolytic activity.
Troubleshooting Guides
Guide 1: Unexpected Results in Behavioral Assays
This guide provides a logical workflow for troubleshooting unexpected outcomes in preclinical behavioral experiments with this compound.
Caption: Troubleshooting workflow for unexpected preclinical results.
Quantitative Data Summary
Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Aripiprazole
This table summarizes the in vitro binding affinities for key human (h) receptors, providing a basis for understanding the pharmacological differences between this compound and aripiprazole.
| Receptor Target | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Primary Action of this compound | Reference |
| Dopamine D2L | < 1 | - | Partial Agonist | |
| Dopamine D3 | < 5 | - | Partial Agonist | |
| Serotonin 5-HT1A | < 1 | - | Partial Agonist | |
| Serotonin 5-HT2A | < 1 | - | Antagonist | |
| Serotonin 5-HT2B | < 5 | - | Antagonist | |
| Serotonin 5-HT7 | < 5 | - | Antagonist | |
| Adrenergic α1A | < 5 | - | Antagonist | |
| Adrenergic α1B | < 1 | - | Antagonist | |
| Adrenergic α2C | < 1 | - | Antagonist | |
| Histamine H1 | 19 | - | Antagonist | |
| Muscarinic M1 | > 1000 | - | Low Affinity |
Note: Direct comparative Ki values for aripiprazole were not available in the provided search results, but this compound is noted to have a ~10-fold higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole.
Table 2: Preclinical and Clinical Dopamine D2/3 Receptor Occupancy
This table shows the relationship between this compound dosage and D2/3 receptor occupancy, a key translational measure.
| Subject | Dose | Occupancy (%) | Time Post-Dose | Reference |
| Healthy Humans | 0.5 mg | < 20% (approx.) | 4h & 23.5h | |
| Healthy Humans | 2 mg/day | 59% | 4h | |
| Healthy Humans | 2 mg/day | 53% | 23.5h | |
| Healthy Humans | 4 mg/day | 75% | 4h | |
| Healthy Humans | 4 mg/day | 74% | 23.5h | |
| Healthy Humans | 6 mg | > 80% | 4h & 23.5h |
Note: Preclinical studies confirm potent in vivo binding to rat D2 receptors, but specific occupancy percentages were not detailed in the search results.
Key Experimental Protocols
Protocol 1: In Vivo D2 Partial Agonist Activity (Reserpine-Induced DOPA Accumulation in Rats)
This assay confirms the functional D2 partial agonist activity of this compound in vivo.
Objective: To measure the inhibitory effect of this compound on reserpine-induced accumulation of L-DOPA in the striatum, which reflects D2 receptor agonism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
After a set pretreatment time (e.g., 60 minutes), administer reserpine to deplete monoamine stores and induce DOPA accumulation.
-
Subsequently, administer a DOPA decarboxylase inhibitor (e.g., NSD-1015) to prevent the conversion of DOPA to dopamine, allowing it to accumulate.
-
-
Tissue Collection: At a defined time point after NSD-1015 administration, euthanize the animals and rapidly dissect the striata on ice.
-
Analysis:
-
Homogenize the striatal tissue.
-
Quantify L-DOPA levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Expected Outcome: A potent D2 partial agonist like this compound will inhibit the reserpine-induced increase in DOPA accumulation in a dose-dependent manner. This effect confirms its functional agonist activity at D2 receptors in vivo.
Protocol 2: In Vivo 5-HT2A Antagonist Activity (DOI-Induced Head-Twitch Response in Rats)
This is a classic behavioral assay to determine functional 5-HT2A receptor antagonism.
Objective: To assess this compound's ability to block the head-twitch response induced by the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine).
Methodology:
-
Animal Model: Male rats or mice.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route.
-
After a specified pretreatment interval, administer a challenge dose of DOI.
-
-
Behavioral Observation:
-
Immediately after DOI injection, place the animal in a clear observation chamber.
-
Count the number of head twitches over a defined period (e.g., 30 minutes).
-
-
Data Analysis: Compare the number of head twitches in the this compound-treated group to the vehicle-treated group.
-
Expected Outcome: this compound is expected to significantly and dose-dependently reduce the number of DOI-induced head twitches, demonstrating its 5-HT2A antagonist properties in vivo.
Visualizations
This compound's Core Mechanism of Action
Caption: Core receptor interactions of this compound.
General Preclinical Study Workflow
Caption: A typical workflow for a preclinical this compound study.
References
- 1. [Preclinical pharmacological profiles and clinical efficacy of the novel antipsychotic drug this compound (REXULTI® Tablets 1 mg, 2 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5‐HT2A receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
brexpiprazole versus aripiprazole: a comparative pharmacological analysis
A Detailed Examination of Two Serotonin-Dopamine Activity Modulators for Researchers and Drug Development Professionals
Brexpiprazole and aripiprazole are two prominent atypical antipsychotics classified as serotonin-dopamine activity modulators (SDAMs). While sharing a fundamental mechanism of action centered on partial agonism at dopamine D2 receptors, their distinct pharmacological profiles lead to notable differences in clinical efficacy and tolerability. This guide provides a comprehensive comparison of their receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties, offering valuable insights for researchers and professionals in the field of drug development.
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and functional activities of this compound and aripiprazole, providing a quantitative basis for their comparison.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Reference(s) |
| Dopamine D2 | 0.30 | 0.34 | [1][2] |
| Dopamine D3 | 1.1 | 0.8 | [1][2] |
| Serotonin 5-HT1A | 0.12 | 1.7 | [1] |
| Serotonin 5-HT2A | 0.47 | 3.4 | |
| Serotonin 5-HT2C | 34 | 96 | |
| Serotonin 5-HT7 | 3.7 | 39 | |
| Adrenergic α1A | <5 | - | |
| Adrenergic α1B | 0.17 | 35 | |
| Adrenergic α2C | 0.59 | 38 | |
| Histamine H1 | 19 | 61 | |
| Muscarinic M1 | >1000 | 6800 |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity
| Receptor | This compound | Aripiprazole | Reference(s) |
| Dopamine D2 | Partial Agonist (Lower Intrinsic Activity) | Partial Agonist (Higher Intrinsic Activity) | |
| Serotonin 5-HT1A | Partial Agonist (Higher Potency) | Partial Agonist | |
| Serotonin 5-HT2A | Antagonist (Higher Potency) | Antagonist | |
| Adrenergic α1B/2C | Antagonist | Antagonist |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and aripiprazole involves their partial agonist activity at the dopamine D2 receptor. This "dopamine stabilization" effect allows them to act as functional antagonists in a hyperdopaminergic state (e.g., in the mesolimbic pathway in schizophrenia) and as functional agonists in a hypodopaminergic state (e.g., in the mesocortical pathway). However, the lower intrinsic activity of this compound at the D2 receptor is a key differentiator, theoretically contributing to a lower risk of activating side effects such as akathisia.
Their potent 5-HT1A partial agonism and 5-HT2A antagonism also play crucial roles in their therapeutic effects, contributing to antidepressant and anxiolytic properties, as well as mitigating some of the extrapyramidal side effects associated with D2 receptor blockade. This compound exhibits a higher affinity and potency at these serotonin receptors compared to aripiprazole.
Experimental Protocols
The pharmacological data presented in this guide are derived from a variety of in vitro and in vivo experimental assays. Below are detailed descriptions of the key methodologies employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and aripiprazole for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO-K1, HeLa) stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT1A, 5-HT2A). The cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors.
-
Competition Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or aripiprazole).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The incubation is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Assays: cAMP Accumulation
Objective: To determine the functional activity (e.g., partial agonism, antagonism) of this compound and aripiprazole at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, such as D2 and 5-HT1A receptors.
Methodology:
-
Cell Culture: Cultured cells (e.g., CHO-K1) expressing the receptor of interest are seeded in multi-well plates.
-
Assay for Gαi-coupled receptors (e.g., D2, 5-HT1A):
-
The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Increasing concentrations of the test compound (this compound or aripiprazole) are added.
-
The ability of the test compound to inhibit the forskolin-stimulated cAMP accumulation is measured. The extent of inhibition reflects the compound's agonist activity.
-
-
cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and the maximal effect (Emax, intrinsic activity) of the compound relative to a full agonist (e.g., dopamine for D2 receptors).
Functional Assays: [³⁵S]GTPγS Binding
Objective: To measure the activation of G-proteins coupled to a specific receptor upon agonist binding, providing another measure of functional activity.
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are prepared.
-
Assay: The membranes are incubated with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Mechanism: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The binding of [³⁵S]GTPγS is therefore a direct measure of G-protein activation.
-
Quantification and Analysis: The amount of bound [³⁵S]GTPγS is measured by scintillation counting. Concentration-response curves are plotted to determine the EC50 and Emax values for G-protein activation.
Conclusion
This compound and aripiprazole, while both classified as dopamine D2 receptor partial agonists, exhibit distinct pharmacological profiles that likely underlie their differential clinical effects. This compound's lower intrinsic activity at the D2 receptor, coupled with its higher affinity and potency at 5-HT1A and 5-HT2A receptors, represents a refinement in the development of serotonin-dopamine activity modulators. This nuanced pharmacology may translate to an improved tolerability profile, particularly a reduced risk of akathisia, while maintaining therapeutic efficacy. A thorough understanding of their comparative pharmacology, supported by the detailed experimental data and methodologies presented, is essential for ongoing research and the strategic development of next-generation antipsychotic agents.
References
A Cross-Species Comparative Analysis of Brexpiprazole's Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profile of brexpiprazole, a serotonin-dopamine activity modulator, across multiple species, including rats, dogs, monkeys, and humans. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for drug development and translational research.
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound following oral administration in various species. These values highlight the cross-species differences and similarities in the absorption, distribution, metabolism, and excretion of the drug.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |
| Rat | 1 | 10.2 (5.0) | 4.1 (1.3-8.0) | 160 (67) | N/A | [1] |
| 30 | N/A | N/A | N/A | N/A | ||
| Dog | ~0.4 (4mg total) | N/A | N/A | N/A | N/A | [2][3] |
| Monkey | 0.1 - 3 | N/A | 3 - 7 | N/A | N/A | |
| Human | 1 | 29.3 (15.1) | 5.0 (2.0-7.9) | 537 (264) | 91 | |
| 4 | 165 (102) | 4.0 (1.8-4.3) | 3238 (2184) | 91 | ||
| 6 | 206 (123) | 4.2 (2.0-8.0) | 3738 (2474) | 91 |
Values are presented as mean (standard deviation) or median (range) where available. N/A indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used in the cited cross-species validation studies of this compound.
Pharmacokinetic Study in Beagle Dogs
A study was conducted to determine the pharmacokinetic profile of this compound in beagle dogs.
-
Subjects: Six adult beagle dogs (male and female) weighing approximately 10.0 ± 2 kg.
-
Dosing: A single oral dose of a 4 mg this compound tablet was administered to each dog.
-
Blood Sample Collection: Approximately 2 mL of blood was collected via the cephalic vein into tubes containing potassium EDTA at pre-dose (0 hour) and at 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 7, 8, 9, 10, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 5,000 rpm for 10 minutes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The sample preparation involved a liquid-liquid extraction procedure. The lower limit of quantification (LLOQ) was 1 ng/mL.
Pharmacokinetic Study in Japanese Patients with Schizophrenia
This study evaluated the pharmacokinetics of this compound in Japanese patients with schizophrenia.
-
Subjects: Japanese patients diagnosed with schizophrenia.
-
Dosing: Multiple oral doses of 1, 4, and 6 mg of this compound were administered once daily for 14 days.
-
Blood Sample Collection: Blood samples were collected to determine the plasma concentrations of this compound and its major metabolite, DM-3411.
-
Bioanalysis: Plasma concentrations were quantified using a validated analytical method.
Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the signaling pathway of this compound.
Discussion
The pharmacokinetic profile of this compound demonstrates dose-proportional increases in Cmax and AUC in both preclinical species and humans. The time to reach maximum plasma concentration (Tmax) is broadly similar across species, typically occurring within a few hours of oral administration. A notable species difference is the terminal elimination half-life, which is significantly longer in humans (approximately 91 hours) compared to preclinical species where data is available. This longer half-life in humans contributes to the once-daily dosing regimen.
This compound is highly protein-bound (greater than 99%) in plasma across all species studied. The metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of its main metabolite, DM-3411.
References
comparative analysis of the safety profiles of brexpiprazole and older antipsychotics
A detailed examination of the safety and tolerability profiles of the newer antipsychotic brexpiprazole in comparison to first and second-generation antipsychotics reveals a distinct profile for this compound, characterized by a generally lower risk of certain adverse events that commonly complicate treatment with older agents. This difference is largely attributed to its unique pharmacology as a serotonin-dopamine activity modulator.
This compound exhibits a balanced receptor-binding profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A and noradrenergic α1B/2C receptors. This mechanism is believed to contribute to its efficacy while mitigating some of the adverse effects associated with older antipsychotics, which often have more potent and less selective receptor blockade.
Key Safety and Tolerability Parameters: A Comparative Overview
The following tables summarize the incidence of key adverse events associated with this compound compared to a selection of older first-generation (typical) and second-generation (atypical) antipsychotics. Data are derived from a meta-analysis of clinical trial findings.
Extrapyramidal Symptoms (EPS) and Akathisia
Extrapyramidal symptoms, including parkinsonism, dystonia, and akathisia (a state of inner restlessness), are common and distressing side effects of many antipsychotics, particularly the first-generation agents, due to their strong dopamine D2 receptor blockade. This compound's partial agonism at the D2 receptor is thought to contribute to a lower incidence of these effects.[1]
| Adverse Event | This compound | Aripiprazole | Haloperidol (FGA) | Risperidone (SGA) | Placebo |
| Akathisia (%) | 4-7 | 9-21 | High | Moderate | 2-5 |
| EPS (excluding akathisia) (%) | 2-5 | 6-12 | Very High | Moderate to High | 1-3 |
| FGA: First-Generation Antipsychotic; SGA: Second-Generation Antipsychotic. Incidence rates are approximate and can vary based on dose and patient population. |
Metabolic Side Effects
Weight gain, dyslipidemia, and hyperglycemia are significant concerns with many second-generation antipsychotics, contributing to an increased risk of cardiovascular disease and diabetes. This compound is associated with a more favorable metabolic profile compared to agents like olanzapine and quetiapine.
| Adverse Event | This compound | Olanzapine | Quetiapine | Aripiprazole | Placebo |
| Weight Gain (≥7% increase) (%) | 9-13 | 30-40 | 15-25 | 8-12 | 4-6 |
| Increase in Total Cholesterol (%) | Minimal | Moderate | Moderate | Minimal | Minimal |
| Increase in Triglycerides (%) | Minimal | High | Moderate | Minimal | Minimal |
| Increase in Fasting Glucose (%) | Minimal | Moderate | Low | Minimal | Minimal |
| Incidence rates are approximate and can vary based on dose and patient population. |
A retrospective chart review comparing newer second-generation antipsychotics with olanzapine found that while some weight gain was observed with this compound, it demonstrated significantly more favorable metabolic characteristics overall compared to olanzapine.[2] A meta-analysis also indicated that this compound, along with aripiprazole, cariprazine, lurasidone, and ziprasidone, has one of the more benign metabolic profiles among antipsychotics.[3]
Prolactin Elevation
Hyperprolactinemia, which can lead to sexual dysfunction, menstrual irregularities, and gynecomastia, is a common side effect of antipsychotics that strongly block D2 receptors in the tuberoinfundibular pathway. This compound has a negligible effect on prolactin levels. A dose-response meta-analysis found that this compound, along with cariprazine, lumateperone, and quetiapine, carried a negligible risk for prolactin increase across examined doses.[4][5] In contrast, risperidone and paliperidone are associated with a high risk of prolactin elevation.
| Adverse Event | This compound | Risperidone | Paliperidone | Aripiprazole | Placebo |
| Prolactin Elevation (%) | Negligible | High | High | Can decrease | None |
| Incidence rates are approximate and can vary based on dose and patient population. |
Cardiovascular Effects (QTc Prolongation)
QTc prolongation is a concern with some antipsychotics as it can increase the risk of serious cardiac arrhythmias. This compound has been shown to have a low risk of QTc prolongation. Studies indicate that this compound does not increase the QT interval to a clinically significant extent.
| Adverse Event | This compound | Ziprasidone | Quetiapine | Haloperidol | Placebo |
| QTc Prolongation Risk | Low | High | Moderate | Moderate | None |
Sedation
Sedation is a common side effect of many antipsychotics, often linked to their affinity for histamine H1 receptors. This compound generally has a lower potential for sedation compared to highly sedating agents like olanzapine and quetiapine.
| Adverse Event | This compound | Olanzapine | Quetiapine | Aripiprazole | Placebo |
| Sedation (%) | 4-7 | 20-40 | 20-30 | 5-10 | 3-5 |
| Incidence rates are approximate and can vary based on dose and patient population. |
Experimental Protocols for Safety Assessment
The evaluation of the safety and tolerability of antipsychotic medications in clinical trials relies on standardized and validated methodologies.
Assessment of Extrapyramidal Symptoms and Akathisia
-
Simpson-Angus Scale (SAS): This is a clinician-rated scale used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and other extrapyramidal signs through a series of physical examinations.
-
Barnes Akathisia Rating Scale (BARS): The BARS is the most commonly used scale to assess the severity of drug-induced akathisia. It includes objective observations by the clinician and subjective reporting by the patient regarding their sense of restlessness and distress. The assessment involves observing the patient while seated and standing and engaging them in conversation for a minimum of two minutes in each position.
-
Abnormal Involuntary Movement Scale (AIMS): The AIMS is utilized to assess the severity of tardive dyskinesia, which involves involuntary, repetitive body movements.
Monitoring of Metabolic Parameters
Standard protocols for monitoring metabolic side effects in clinical trials of antipsychotics involve baseline and periodic assessments of key parameters.
-
Weight and Body Mass Index (BMI): Measured at baseline and at regular intervals throughout the study.
-
Fasting Plasma Glucose and HbA1c: To screen for and monitor hyperglycemia and the development of diabetes.
-
Fasting Lipid Panel: Includes measurements of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides to assess for dyslipidemia.
-
Blood Pressure: Monitored regularly to detect any changes.
Cardiovascular Safety Monitoring
-
Electrocardiogram (ECG): A baseline ECG is typically performed before initiating treatment with an antipsychotic. Follow-up ECGs are conducted, especially for drugs with a known risk of QTc prolongation, to monitor for any changes in the QTc interval. Continuous telemetry may be used for high-risk patients in an inpatient setting.
Visualizing the Mechanisms and Workflows
This compound's Receptor Binding Profile and Downstream Effects
Caption: this compound's multi-receptor binding profile and its influence on downstream signaling pathways contributing to its safety profile.
Experimental Workflow for Assessing Antipsychotic Safety in a Clinical Trial
Caption: A generalized workflow for the assessment of antipsychotic safety in a randomized, placebo-controlled clinical trial.
References
- 1. Aripiprazole versus this compound for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: this compound, Lurasidone, Asenapine, Cariprazine, and Iloperidone With Olanzapine as a Comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-Related Prolactin Changes: A Systematic Review and Dose–Response Meta-analysis | springermedizin.de [springermedizin.de]
- 5. Antipsychotic-Related Prolactin Changes: A Systematic Review and Dose–Response Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Adjunctive Brexpiprazole in Major Depressive Disorder: A Comparative Meta-Analysis
For researchers and drug development professionals, this guide provides a comparative analysis of brexpiprazole's efficacy as an adjunctive treatment for Major Depressive Disorder (MDD), benchmarked against other atypical antipsychotics. The following sections present quantitative data from meta-analyses, detail common experimental protocols, and visualize key pathways and processes.
Comparative Efficacy and Safety of Adjunctive Atypical Antipsychotics in MDD
The use of atypical antipsychotics as an adjunctive therapy is a common strategy for patients with MDD who have an inadequate response to antidepressant treatments (ADTs). This section summarizes the comparative efficacy and safety of this compound and other commonly used agents based on findings from various meta-analyses.
Efficacy Data
The primary measures of efficacy in clinical trials for MDD are typically the change in a depression rating scale score from baseline, the proportion of patients who achieve a response (usually a ≥50% reduction in symptoms), and the proportion of patients who achieve remission (a state of minimal to no symptoms). The Montgomery-Åsberg Depression Rating Scale (MADRS) is a frequently used primary endpoint.
| Drug | Change in MADRS Total Score (vs. Placebo) | Response Rate (Odds Ratio vs. Placebo) | Remission Rate (Odds Ratio vs. Placebo) | Key Meta-Analysis Findings |
| This compound | -1.76 to -2.30[1][2] | 1.57[1] | 1.55[1] | Consistently demonstrates superiority over placebo in improving depressive symptoms.[3] Doses ≤2 mg/d may offer a better risk/benefit balance. |
| Aripiprazole | -3.0 (Mean Difference) | 2.07 | 1.74 (pooled from 2 studies) | Effective in reducing depressive symptoms across a range of patient subgroups. Long-term use may be an effective maintenance strategy. |
| Cariprazine | -1.79 (SMD) | 1.21 | 0.99 (Not statistically significant in one meta-analysis) | Shows a moderate antidepressant effect, with a significant improvement in response rates but less consistent results for remission. |
| Risperidone | Statistically significant improvement | 1.83 | 2.37 | Demonstrates significant improvement in depressive symptoms, response, and remission rates as an adjunctive therapy. |
| Lurasidone | -7.5 (vs. -13.0 for placebo in one study) | 1.23 | Statistically significant improvement | Effective in treating MDD with mixed features, with significant improvements in both depressive and anxiety symptoms. |
| Quetiapine | Statistically significant improvement | 1.53 | 1.77 (as part of a broader meta-analysis) | An effective augmentation strategy, though associated with sedation. |
Note: SMD = Standardized Mean Difference. Odds Ratios > 1 favor the active treatment. Data is aggregated from multiple meta-analyses and individual studies for comparison.
Safety and Tolerability Data
The safety profile of atypical antipsychotics is a critical consideration in their use as adjunctive MDD treatments. Common treatment-emergent adverse events (TEAEs) are summarized below.
| Drug | Common TEAEs (Incidence ≥5% and higher than placebo) | Key Safety Findings from Meta-Analyses |
| This compound | Akathisia (8.0%), Weight Increased (5.8%), Headache (5.8%) | Associated with a higher incidence of akathisia, insomnia, restlessness, somnolence, and weight increase compared to placebo. |
| Aripiprazole | Akathisia (15-24%), Insomnia (12-17%), Somnolence (14%), Fatigue (8-18%), Weight Gain (25-28% with medically significant gain) | Associated with the greatest risk of akathisia among atypical antipsychotics. |
| Cariprazine | Akathisia, Nausea, Dizziness, Fatigue, Restlessness, Somnolence, Tremors | Generally well-tolerated, with akathisia and restlessness being notable side effects. |
| Risperidone | Headache, Dry Mouth, Somnolence, Insomnia, Weight Gain | Generally well-tolerated at the low doses used for MDD augmentation. |
| Lurasidone | Nausea (6.4%), Somnolence (5.5%), Akathisia | Has a relatively favorable metabolic profile with a low propensity for weight gain and lipid-related adverse effects. |
| Quetiapine | Sedation, Weight Gain | Associated with the greatest risk of sedation among adjunctive atypical antipsychotics. |
Experimental Protocols
The clinical trials included in the meta-analyses of adjunctive MDD treatments typically follow a similar, multi-phase design to ensure the selection of an appropriate patient population and to rigorously evaluate the efficacy and safety of the investigational drug.
General Study Design
-
Screening Phase (Up to 4 weeks):
-
Objective: To identify potential participants who meet the initial diagnostic criteria for MDD.
-
Inclusion Criteria: Typically adults (18-65 years) with a DSM-IV-TR or DSM-5 diagnosis of a single or recurrent nonpsychotic episode of MDD. Patients must have a history of inadequate response to one to three prior antidepressant treatments. A baseline severity score on a depression scale (e.g., MADRS total score ≥ 22, HAM-D17 total score ≥ 18) is usually required.
-
Exclusion Criteria: History of psychosis, bipolar disorder, or other primary psychiatric diagnoses; substance use disorders within a specified timeframe; and significant unstable medical conditions.
-
-
Prospective Antidepressant Treatment Phase (Single-Blind, 8 weeks):
-
Objective: To confirm that participants have an inadequate response to a prospective, open-label standard antidepressant before randomization.
-
Procedure: All eligible patients receive a standard, open-label antidepressant at an adequate dose.
-
Progression Criterion: Patients who continue to show an inadequate response (e.g., <50% improvement on the MADRS) at the end of this phase are eligible for randomization.
-
-
Randomized, Double-Blind Treatment Phase (6 weeks):
-
Objective: To compare the efficacy and safety of the adjunctive treatment (e.g., this compound) against placebo.
-
Procedure: Eligible patients are randomly assigned to receive either the investigational drug (at a fixed or flexible dose) or a placebo, in addition to their ongoing antidepressant therapy.
-
Primary Endpoint: The primary outcome is typically the mean change in the MADRS total score from baseline (the end of the prospective phase) to the end of the 6-week treatment period.
-
Secondary Endpoints: These often include response and remission rates, changes in other depression and anxiety scales (e.g., Hamilton Rating Scale for Depression - HAM-D, Sheehan Disability Scale - SDS), and measures of overall clinical improvement (e.g., Clinical Global Impression - CGI scale).
-
Visualizations
This compound's Proposed Mechanism of Action
This compound is classified as a serotonin-dopamine activity modulator (SDAM). Its therapeutic effects in MDD are thought to be mediated through a combination of partial agonism at serotonin 5-HT1A and dopamine D2 receptors, and antagonism at serotonin 5-HT2A and noradrenergic alpha-1B/2C receptors.
Caption: Proposed multimodal mechanism of action for this compound.
Typical Adjunctive MDD Clinical Trial Workflow
The workflow for pivotal clinical trials assessing adjunctive therapies for MDD follows a structured progression from screening to a double-blind comparison.
Caption: Standard experimental workflow for adjunctive MDD clinical trials.
References
Brexpiprazole Demonstrates Efficacy Over Placebo in Schizophrenia Trials, Systematic Reviews Show
Comprehensive analyses of multiple clinical trials reveal that brexpiprazole is statistically superior to placebo in reducing symptoms of acute schizophrenia and in the maintenance treatment to prevent relapse. While generally well-tolerated, treatment with this compound is associated with a higher incidence of certain adverse events, including weight gain and akathisia, compared to placebo.
Systematic reviews and meta-analyses of Phase 2 and 3 clinical trials consistently support the efficacy and safety of this compound for the treatment of schizophrenia in adults.[1][2] this compound, a serotonin-dopamine activity modulator, acts as a partial agonist at 5-HT1A and dopamine D2 receptors, and an antagonist at 5-HT2A and noradrenaline alpha1B/2C receptors.[1][2] This mechanism is believed to contribute to its antipsychotic effects while potentially mitigating some of the side effects associated with other antipsychotic medications.[3]
Efficacy in Acute Schizophrenia
In the acute treatment of schizophrenia, this compound has demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score, a primary measure of symptom severity. A meta-analysis of three Phase 3, double-blind, randomized, placebo-controlled studies showed that this compound at doses of 2-4 mg/day was superior to placebo in reducing the PANSS total score from baseline to week 6. The estimated treatment difference compared to placebo was a reduction of -5.8 in the PANSS total score. Another meta-analysis reported a mean difference of -4.48 in PANSS total score favoring this compound over placebo.
Similarly, improvements were observed in the Clinical Global Impressions - Severity of Illness (CGI-S) score, a key secondary endpoint. One meta-analysis found a mean difference of -0.23 in the CGI-S score for this compound compared to placebo. In individual trials, this compound at 2 mg and 4 mg daily dosages produced statistically significant greater reductions in both PANSS total score and CGI-S score at week 6 compared to placebo. For instance, one study reported treatment differences of -8.72 and -7.64 in PANSS total score for the 2 mg and 4 mg doses, respectively.
Low-dose this compound (<2 mg/d), however, was not found to be superior to placebo in improving the PANSS total score.
Maintenance Treatment and Relapse Prevention
For maintenance treatment, this compound has been shown to be effective in delaying the time to impending relapse. In a long-term, randomized, double-blind, placebo-controlled study, patients stabilized on this compound who continued treatment had a significantly lower rate of impending relapse (13.5%) compared to those who were switched to placebo (38.5%). The hazard ratio for impending relapse was 0.292, indicating a substantial reduction in risk for patients continuing this compound treatment.
Safety and Tolerability Profile
This compound is generally considered to have a favorable safety and tolerability profile. The proportion of patients reporting treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups in a meta-analysis of three Phase 3 trials (57.9% vs. 57.5%).
However, some adverse events have been reported more frequently with this compound. The most common TEAEs associated with this compound include akathisia and weight gain. In one 6-week trial, akathisia was reported in 4.4% of patients receiving 2 mg of this compound and 7.2% of those on 4 mg, compared to 2.2% in the placebo group. Moderate weight gain was also observed, with an average increase of 1.45 kg and 1.28 kg for the 2 mg and 4 mg doses, respectively, compared to 0.42 kg for placebo at week 6. Discontinuation rates due to adverse events for this compound have been reported to be similar to or lower than placebo in some analyses.
Data Summary
Efficacy of this compound in Acute Schizophrenia (6-Week Trials)
| Outcome Measure | This compound (2-4 mg/day) | Placebo | Treatment Difference/Mean Difference | Citation |
| Change in PANSS Total Score | -20.1 | -14.3 | -5.8 | |
| Change in PANSS Total Score | -4.48 | |||
| Change in CGI-S Score | -0.23 | |||
| Response Rate (≥30% PANSS Improvement) | 45.5% | 31.0% | NNT = 7 |
NNT: Number Needed to Treat
Safety and Tolerability of this compound in Acute Schizophrenia
| Adverse Event/Outcome | This compound | Placebo | Risk Ratio/Additional Information | Citation |
| Treatment-Emergent Adverse Events | 57.9% | 57.5% | ||
| Akathisia (4 mg dose) | 7.2% | 2.2% | ||
| Weight Gain (≥7% increase) | 8.8% - 9.0% | 4.4% | ||
| Discontinuation due to Adverse Events | Lower than placebo |
Experimental Protocols
The data presented are primarily derived from a series of multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology for these studies is as follows:
-
Study Design: Patients experiencing an acute exacerbation of schizophrenia were randomly assigned to receive either a fixed or flexible dose of this compound or a placebo for a duration of 6 weeks for acute treatment studies, or up to 52 weeks for maintenance trials.
-
Patient Population: Adult patients with a diagnosis of schizophrenia according to DSM criteria and experiencing an acute exacerbation were included.
-
Dosage Regimens: In fixed-dose trials, patients were randomized to specific daily doses of this compound (e.g., 2 mg, 4 mg) or placebo. Flexible-dose studies allowed for adjustment of the this compound dose within a specified range (e.g., 2 to 4 mg/day).
-
Primary and Secondary Endpoints: The primary efficacy measure was typically the change from baseline in the PANSS total score at week 6. Key secondary endpoints often included the change in the CGI-S score. Safety and tolerability were assessed through the monitoring of adverse events, laboratory tests, vital signs, and weight.
The following diagram illustrates the typical workflow of a systematic review and meta-analysis, the process used to synthesize the data from these individual clinical trials.
Caption: Workflow of a systematic review and meta-analysis.
The signaling pathway of this compound involves its interaction with key neurotransmitter receptors in the brain.
Caption: Simplified signaling pathway of this compound.
References
- 1. Efficacy and safety of this compound in schizophrenia: Meta-analysis of three double-blind, randomized, placebo-controlled phase 3 studies | European Psychiatry | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound versus placebo for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Brexpiprazole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like brexpiprazole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of research activities. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in chemical and pharmaceutical waste management.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][2] All handling should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
This compound Disposal Procedures
This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] Therefore, it must not be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed. The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
In the event of a spill, the material should be collected promptly. Avoid dust formation and prevent the chemical from entering drains. The collected spillage should be arranged for disposal in accordance with all applicable laws and regulations.
For empty containers, they can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Summary of Disposal Options
| Waste Type | Recommended Disposal Method | Key Considerations |
| Bulk this compound | Licensed Chemical Destruction Plant or Controlled Incineration | Must be handled as hazardous waste. Avoid environmental release. |
| Spilled Material | Collect and arrange for disposal via licensed services. | Prevent entry into drains and waterways. |
| Empty Containers | Triple-rinse and recycle/recondition, or puncture and landfill. | Ensure containers are fully decontaminated before recycling. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with regulations. | Do not mix with general laboratory waste. |
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
It is crucial to consult your institution's specific safety guidelines and local regulations, as they may have additional requirements for the disposal of pharmaceutical waste. The information provided here is intended as a guide for laboratory professionals to ensure the safe and environmentally responsible management of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Brexpiprazole
For Immediate Implementation: This document provides essential safety protocols and logistical plans for laboratory personnel handling Brexpiprazole. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
This compound is a compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this compound is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1][2] It can also cause damage to organs through prolonged or repeated exposure and is harmful if swallowed.[1][2] Therefore, stringent safety measures are necessary to minimize exposure.
Personal Protective Equipment (PPE) and Safety Recommendations
While specific occupational exposure limits (OELs) have not been established for this compound, a cautious approach to handling is warranted due to its toxicological profile.[1] The following table summarizes the recommended personal protective equipment and handling guidelines.
| Category | Recommendation | Rationale |
| Engineering Controls | Handle in a well-ventilated area. A laboratory fume hood or other form of local exhaust ventilation is recommended. Ensure easy access to a safety shower and eye wash station. | To minimize inhalation of dust and aerosols. |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | To protect eyes from splashes and airborne particles. |
| Skin Protection | Wear impervious, chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals. Wear a lab coat or other protective clothing to prevent skin contact. | To prevent skin absorption and irritation. |
| Respiratory Protection | For brief exposure or low-level pollution, a respiratory filter device may be used. In cases of intensive or prolonged exposure, a full-face respirator is recommended. | To prevent inhalation of the compound, especially when handling powders. |
Operational Plan for Safe Handling
The following step-by-step procedures are designed to guide researchers through the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep it away from foodstuffs, beverages, and incompatible materials such as strong oxidizing agents.
Weighing and Preparation of Solutions
-
All weighing of powdered this compound should be conducted in a ventilated enclosure, such as a chemical fume hood or a balance enclosure, to control dust.
-
Wear all recommended PPE, including gloves, eye protection, and a lab coat. For handling larger quantities of powder, respiratory protection is advised.
-
Use non-sparking tools to prevent ignition sources.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including unused this compound, contaminated gloves, pipette tips, and labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment. This compound is very toxic to aquatic life with long-lasting effects.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse the eyes for several minutes under running water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
